4H-Furo[3,2-c]pyran-2(6H)-one
Description
Structure
3D Structure
Properties
CAS No. |
669015-43-4 |
|---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4,6-dihydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C7H6O3/c8-7-3-5-4-9-2-1-6(5)10-7/h1,3H,2,4H2 |
InChI Key |
LBYHQTLWFRXXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)CO1 |
Origin of Product |
United States |
Elucidating the 4H-Furo[3,2-c]pyran-2(6H)-one (Patulin) Biosynthesis Pathway in Penicillium Species: A Comprehensive Technical Guide
Executive Summary
The compound 4H-furo[3,2-c]pyran-2(6H)-one , universally known as patulin , is a low-molecular-weight polyketide lactone produced by several filamentous fungi, most notably Penicillium expansum[1]. Originally investigated for its broad-spectrum antibiotic properties, patulin is now recognized as a potent mycotoxin and a critical virulence factor that facilitates postharvest decay in pomaceous fruits[1]. For researchers in fungal genetics, agricultural pathology, and drug discovery, understanding the precise enzymatic cascade and regulatory mechanisms of patulin biosynthesis is essential for developing targeted mitigation strategies. This whitepaper dissects the 15-gene biosynthetic cluster, the mechanistic enzymology of the pathway, and the self-validating experimental protocols required to interrogate this complex secondary metabolome.
Architecture of the Biosynthetic Gene Cluster (BGC)
The genetic blueprint for patulin biosynthesis in P. expansum is localized within a highly conserved, ~40-kilobase contiguous biosynthetic gene cluster (BGC)[2]. This cluster comprises 15 co-regulated genes (patA through patO) that encode a sophisticated network of biosynthetic enzymes, membrane transporters, and a master transcription factor[3].
A critical evolutionary feature of this BGC is spatial compartmentalization [4]. The enzymes are not uniformly distributed in the cytosol; rather, they are targeted to specific subcellular localizations (e.g., endoplasmic reticulum, vacuole, and extracellular space) to prevent intracellular toxicity during intermediate processing[4].
Quantitative Data: Functional Profiling of the pat Gene Cluster
To provide a systemic overview, the functional assignments and spatial distribution of the 15 pat genes are summarized below:
| Gene | Encoded Protein Class | Putative Subcellular Localization | Pathway Role / Mechanistic Function |
| patA | MFS Transporter | Plasma Membrane | Efflux of intermediates to the extracellular matrix |
| patB | Carboxyl esterase | Cytosol | Intermediate modification |
| patC | MFS Transporter | Plasma Membrane | Synergistic efflux / Self-tolerance mechanism |
| patD | Alcohol dehydrogenase | Cytosol | Intermediate oxidation |
| patE | GMC oxidoreductase | Extracellular / Cell Wall | Final conversion of ascladiol to patulin |
| patF | Putative enzyme | Cytosol | Uncharacterized intermediate step |
| patG | 6-MSA decarboxylase | Cytosol | Decarboxylation of 6-MSA to m-cresol |
| patH | Cytochrome P450 | Endoplasmic Reticulum | Hydroxylation of m-cresol |
| patI | Cytochrome P450 | Endoplasmic Reticulum | Hydroxylation of m-hydroxybenzyl alcohol |
| patJ | Dioxygenase | Cytosol | Aromatic ring cleavage / epoxidation |
| patK | 6-MSAS (Type I PKS) | Cytosol | Initial polyketide assembly (Acetyl-CoA → 6-MSA) |
| patL | Zn(II)2Cys6 TF | Nucleus | Master transcriptional activation of the pat cluster |
| patM | ABC Transporter | Plasma Membrane | ATP-dependent efflux / Host protection |
| patN | Isoepoxydon dehydrogenase | Cytosol | Oxidation of isoepoxydon to phyllostine |
| patO | Isoamyl alcohol oxidase | Cytosol | Intermediate oxidation |
Mechanistic Enzymology of the Biosynthetic Cascade
The biosynthesis of 4H-furo[3,2-c]pyran-2(6H)-one requires approximately 10 discrete enzymatic steps[5]. The pathway can be divided into three distinct biochemical phases:
Phase I: Polyketide Assembly
The pathway is initiated by PatK , a multidomain Type I iterative polyketide synthase (6-methylsalicylic acid synthase, 6-MSAS)[5]. PatK catalyzes the condensation of one unit of acetyl-CoA with three units of malonyl-CoA. Through its acyl carrier protein (ACP), ketoacyl synthase (KS), and ketoreductase (KR) domains, PatK synthesizes the first stable intermediate, 6-methylsalicylic acid (6-MSA) [5].
Phase II: Aromatic Ring Modification
The 6-MSA intermediate undergoes decarboxylation mediated by PatG (6-MSA decarboxylase) to form m-cresol [6]. This is followed by two sequential, highly specific hydroxylation events catalyzed by endoplasmic reticulum-anchored Cytochrome P450 monooxygenases[5]:
-
PatH (or PatI) hydroxylates m-cresol to yield m-hydroxybenzyl alcohol .
-
PatI (or PatH) further hydroxylates m-hydroxybenzyl alcohol to gentisyl alcohol [5]. Causality Note: These P450 enzymes require molecular oxygen and NADPH. The sequential hydroxylation primes the aromatic ring for subsequent oxidative cleavage.
Phase III: Epoxidation, Ring Cleavage, and Final Oxidation
Gentisyl alcohol is processed through several complex, partially characterized steps (involving PatJ and PatD) to form isoepoxydon [5]. PatN (isoepoxydon dehydrogenase) then oxidizes isoepoxydon to phyllostine [5]. Following structural rearrangements and reductions through neopatulin, the penultimate precursor ascladiol is formed.
Crucially, the final step is catalyzed by PatE (a Glucose-Methanol-Choline oxidoreductase). PatE is secreted into the extracellular space, converting the relatively non-toxic ascladiol into the highly electrophilic and toxic patulin outside the fungal cell[1].
Fig 1: Step-by-step enzymatic biosynthesis of patulin from acetyl-CoA and malonyl-CoA precursors.
Spatial Compartmentalization and Self-Tolerance
Because patulin is a highly electrophilic lactone with a strong affinity for intracellular sulfhydryl groups (e.g., glutathione, essential cysteine residues), its intracellular accumulation would trigger rapid apoptosis in the producing fungus[1].
To circumvent autotoxicity, P. expansum employs a tightly regulated spatial control mechanism managed by the transcription factor PatL [3]. PatL upregulates not only the biosynthetic enzymes but also three membrane-bound efflux pumps: PatA (MFS), PatC (MFS), and PatM (ABC transporter)[1]. These transporters actively pump the non-toxic precursor ascladiol out of the cell. Once in the extracellular milieu, the secreted PatE enzyme completes the final oxidation to patulin, effectively weaponizing the environment against competing microbes and host plant defenses without harming the Penicillium hyphae[1].
Fig 2: PatL regulatory network coupling intracellular biosynthesis with efflux and final oxidation.
Experimental Protocols for Pathway Interrogation
To rigorously study this pathway, researchers must employ self-validating experimental systems. Below are two foundational protocols designed with built-in causality and quality control.
Protocol A: Targeted Gene Knockout via Protoplast-Mediated Transformation
Causality: The rigid chitin/glucan cell wall of Penicillium prevents direct DNA uptake. Protoplasting via lytic enzymes is mandatory. Deleting patK (the first committed step) provides an absolute negative control for downstream metabolomics.
-
Mycelial Harvesting: Grow P. expansum in Potato Dextrose Broth (PDB) for 48 hours at 25°C. Harvest young mycelia via vacuum filtration.
-
Protoplast Generation: Digest mycelia with 10 mg/mL Glucanex (lysing enzyme) dissolved in an osmotic stabilizer (1.2 M sorbitol, 10 mM sodium phosphate, pH 5.8). QC Check: The osmotic stabilizer prevents the naked cells from lysing due to turgor pressure. Monitor protoplast release via light microscopy.
-
Cassette Construction: Generate a deletion cassette using double-joint PCR, fusing the 5' and 3' flanking regions of the target gene (e.g., patK) to a hygromycin B phosphotransferase (hph) resistance marker.
-
PEG-Mediated Transformation: Mix 10⁷ protoplasts with 5 µg of the deletion cassette and 20% PEG 4000. Causality: PEG alters membrane fluidity, allowing the DNA cassette to enter the protoplast and integrate via homologous recombination.
-
Selection & Validation: Plate on regeneration medium containing 100 µg/mL hygromycin B.
-
Self-Validation Step: Confirm homologous integration via diagnostic PCR (using primers outside the flanking regions) and Southern blotting to ensure a single-copy integration event, ruling out ectopic insertions.
-
Protocol B: LC-MS/MS Metabolite Profiling of Patulin
Causality: Patulin is highly polar and thermally labile. While GC-MS requires complex derivatization, Reverse-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) allows for direct, highly specific quantification from complex matrices.
-
Extraction: Homogenize fungal culture or infected apple tissue. Extract with ethyl acetate (1:1 v/v). Causality: Ethyl acetate efficiently partitions the relatively polar lactone while leaving behind highly polar sugars and proteins.
-
Clean-up: Pass the organic phase through a Solid Phase Extraction (SPE) column (e.g., Oasis HLB) to remove matrix interferents. Evaporate under a gentle nitrogen stream and reconstitute in the mobile phase.
-
Chromatography: Inject onto a C18 column. Use a mobile phase of Water/Acetonitrile containing 0.1% formic acid. Causality: The weak acid suppresses the ionization of the lactone ring in solution, preventing peak tailing and ensuring sharp chromatographic resolution.
-
Mass Spectrometry: Operate the MS in Electrospray Ionization (ESI) negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for patulin (e.g., m/z 153 → 109).
-
Self-Validation Step: Utilize a stable isotope-labeled internal standard (e.g., ¹³C-patulin) spiked prior to extraction to correct for matrix effects and extraction recovery losses.
-
Conclusion
The biosynthesis of 4H-furo[3,2-c]pyran-2(6H)-one (patulin) represents a marvel of fungal evolutionary engineering. By coupling a highly coordinated 15-gene biosynthetic cluster with spatial compartmentalization and active efflux mechanisms, Penicillium expansum safely manufactures a potent chemical weapon. For drug development and agricultural professionals, targeting the master regulator patL, the specific P450 oxidases (patH/patI), or the extracellular converter patE offers the most promising avenues for mitigating patulin contamination in the global food supply.
Sources
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Sequencing, physical organization and kinetic expression of the patulin biosynthetic gene cluster from Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mechanistic Toxicology of 4H-furo[3,2-c]pyran-2(6H)-one Mycotoxins: A Technical Whitepaper on Patulin-Induced Cellular Pathogenesis
Executive Summary
The mycotoxin 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one, universally known as Patulin (PAT), is a toxic polyketide lactone primarily synthesized by filamentous fungi of the genera Penicillium, Aspergillus, and Byssochlamys[1][2]. Originally investigated as a broad-spectrum antibiotic in the 1940s, its clinical application was rapidly abandoned due to severe acute and chronic toxicities, including neurotoxicity, immunotoxicity, and gastrointestinal ulceration[3][4]. Today, it is heavily regulated as a primary foodborne contaminant, particularly in apple-derived products[5]. This whitepaper dissects the molecular mechanisms driving PAT toxicity, providing researchers with the authoritative grounding and self-validating experimental protocols required to study its cellular pathogenesis.
Chemical Profile and Toxicokinetics
Patulin (C₇H₆O₄) has a molar mass of 154.12 g/mol and is characterized by a highly reactive unsaturated lactone ring[3][5]. It is highly soluble in water and exceptionally stable in acidic environments (pH 3.5 to 5.5), allowing it to survive standard thermal processing such as pasteurization[5].
The core driver of PAT’s toxicity is its strong electrophilic nature. The molecule exhibits a profound affinity for nucleophilic sulfhydryl (-SH) groups found in cellular macromolecules[4][5]. By covalently binding to these thiol groups, PAT irreversibly alters the structure and function of critical enzymes, glutathione (GSH), and cellular proteins, initiating a cascade of intracellular damage.
Cellular Mechanisms of Toxicity
Thiol Depletion and Oxidative Stress
The initiating event in PAT-induced cytotoxicity is the rapid depletion of the intracellular antioxidant pool. PAT directly reacts with reduced glutathione (GSH) to form PAT-GSH adducts. This massive consumption of GSH cripples the cell's primary defense mechanism against reactive oxygen species (ROS). Consequently, cells experience a severe spike in ROS accumulation, leading to oxidative stress[6]. This oxidative burden causes lipid peroxidation (evidenced by elevated malondialdehyde, MDA, levels) and suppresses the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px)[6].
Mitochondrial Dysfunction and the Apoptotic Cascade
Mitochondria are highly susceptible to the ROS surge induced by PAT. The oxidative damage increases the permeability of the mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and a subsequent drop in intracellular ATP production[6].
This mitochondrial membrane permeabilization triggers the release of Cytochrome C (Cyt-C) into the cytosol. Once in the cytosol, Cyt-C binds to Apaf-1, forming the apoptosome, which activates the initiator Caspase-9. This sets off the executioner caspase cascade, culminating in the activation of Caspase-3 and the induction of cellular apoptosis[6].
Diagram of the Patulin-induced intrinsic mitochondrial apoptotic signaling pathway.
Quantitative Data Summaries
To provide a benchmark for experimental design, the following table synthesizes the quantitative shifts in toxicological biomarkers observed in mammalian cell lines (e.g., 293T and SH-SY5Y) following PAT exposure.
| Biomarker | Cellular Response to Patulin | Mechanistic Significance | Reference |
| Intracellular GSH | Significant dose-dependent decrease. | Primary target of electrophilic attack; loss of antioxidant buffering. | |
| ROS Levels | Exponential accumulation. | Direct consequence of GSH depletion and antioxidant failure. | [6] |
| MDA Content | Elevated. | Indicates severe lipid peroxidation and cellular membrane damage. | [6] |
| ATP Levels | Drastic reduction. | Reflects mitochondrial respiration failure and membrane depolarization. | [6] |
| Caspase 3/9 Activity | Highly upregulated. | Confirms the execution of the intrinsic mitochondrial apoptotic pathway. | [6] |
Experimental Methodologies (Self-Validating Protocols)
As a researcher, relying on isolated endpoints can lead to false positives. The following protocols are designed as self-validating systems, ensuring that causality is established at every step of the toxicological assessment.
Protocol 1: Profiling Oxidative Stress and Thiol Depletion
Causality Rationale: Because PAT’s primary chemical insult is its electrophilic attack on sulfhydryl groups, quantifying GSH depletion alongside ROS generation establishes the initiating event of toxicity.
-
Cell Seeding & Exposure: Seed human embryonic kidney cells (293T) or neuroblastoma cells (SH-SY5Y) in 96-well plates. Expose to PAT at concentrations ranging from 1 μM to 10 μM for 24 hours[6].
-
GSH Quantification (The Primary Insult): Lyse the cells and utilize a fluorometric thiol-reactive probe (e.g., DTNB assay) to quantify reduced glutathione.
-
Self-Validation Step: Include a parallel cohort pre-treated with N-acetyl-L-cysteine (NAC). If PAT toxicity is purely thiol-driven, NAC supplementation will replenish GSH pools and rescue cell viability.
-
-
ROS Measurement (The Consequence): Incubate cells with the oxidation-sensitive dye DCFDA (2',7'-dichlorofluorescin diacetate). DCFDA is oxidized by ROS into the highly fluorescent DCF. Measure fluorescence at Ex/Em = 485/535 nm.
-
Lipid Peroxidation Assay: React cell lysates with thiobarbituric acid (TBA) at 95°C to form an MDA-TBA adduct. Measure colorimetrically at 532 nm to confirm that ROS accumulation has translated into physical membrane damage[6].
Protocol 2: Validating Mitochondrial-Mediated Apoptosis
Causality Rationale: To definitively link oxidative stress to cell death, one must prove that mitochondrial integrity is compromised, leading directly to the executioner caspase cascade.
-
Mitochondrial Membrane Potential (ΔΨm): Stain PAT-treated cells with JC-1 dye. In healthy cells, JC-1 forms red fluorescent aggregates in the mitochondria. In PAT-damaged, depolarized mitochondria, it remains as green fluorescent monomers in the cytosol. Calculate the red/green fluorescence ratio to quantify depolarization.
-
ATP Quantification: Utilize a luminescence-based ATP assay on cell lysates. A precipitous drop in luminescence directly correlates with the failure of mitochondrial oxidative phosphorylation[6].
-
Caspase Cascade Activation: Utilize fluorogenic substrates specific to the apoptotic pathway (LEHD-AFC for Caspase-9, DEVD-AFC for Caspase-3). Cleavage of the substrate by activated caspases emits measurable fluorescence, confirming that the cell is executing intrinsic apoptosis rather than undergoing uncontrolled necrosis[6].
Step-by-step experimental workflow for validating Patulin cytotoxicity mechanisms.
Conclusion
The toxicity of 4H-furo[3,2-c]pyran-2(6H)-one mycotoxins is a masterclass in electrophilic pathogenesis. By irreversibly binding to cellular thiols, Patulin dismantles the cell's oxidative defenses, forces mitochondrial depolarization, and triggers an unavoidable apoptotic cascade. For drug development professionals and toxicologists, understanding this mechanism is critical not only for food safety monitoring but also for designing targeted interventions capable of neutralizing electrophilic mycotoxins in vivo.
References
-
Global trends for patulin adsorption: A review Research, Society and Development[Link]
-
Biosynthesis and Toxicological Effects of Patulin National Center for Biotechnology Information (PMC)[Link]
-
Toxicity mechanism of patulin on 293 T cells and correlation analysis of Caspase family National Center for Biotechnology Information (PMC)[Link]
-
Patulin Wikipedia[Link]
-
Presence and stability of patulin in apple products: A review ResearchGate[Link]
-
Patulin in Italian Commercial Apple Products Journal of Agricultural and Food Chemistry (ACS)[Link]
-
Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line Annals of Medical Research[Link]
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Naturally Occurring 4H-Furo[3,2-c]pyran-2(6H)-one Secondary Metabolites: Biosynthesis, Toxicology, and Analytical Methodologies
Introduction to the Core Scaffold
The 4H-furo[3,2-c]pyran-2(6H)-one ring system is a highly specialized bicyclic scaffold found in a select group of naturally occurring secondary metabolites. The most prominent and widely studied molecule bearing this exact structural core is patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one)[1]. Originally discovered in the 1940s during screening efforts for novel fungal antibiotics, the molecule was later reclassified as a toxic mycotoxin[2].
Produced primarily by filamentous fungi belonging to the genera Penicillium, Aspergillus, and Byssochlamys[2], this secondary metabolite is a critical quality indicator in the agricultural and food industries—particularly in pome fruits like apples. As a Senior Application Scientist, understanding the chemical behavior of this α,β -unsaturated lactone is essential for developing robust analytical detection methods, understanding its molecular toxicology, and engineering effective bioremediation strategies.
Biosynthetic Logic & Enzymology
The formation of the 4H-furo[3,2-c]pyran-2(6H)-one core is not a spontaneous event; it is a highly regulated polyketide pathway controlled by a specific 15-gene cluster (ranging from PatA to PatO)[3]. The pathway involves approximately ten enzymatic steps, transitioning from simple aliphatic precursors to a complex, oxygenated bicyclic system[2].
The Polyketide Origin
The biosynthesis begins with the condensation of one acetyl-CoA and three malonyl-CoA units, catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS)[2]. This establishes the initial aromatic ring (6-MSA).
Oxidative Tailoring and Ring Fusion
The transformation from a simple monocyclic aromatic to the fused furo-pyran system requires aggressive oxidative tailoring. Two critical cytochrome P450 monooxygenases, CYP619C3 and CYP619C2 , catalyze the sequential hydroxylation of m-cresol to m-hydroxybenzyl alcohol, and subsequently to gentisyl alcohol[4]. The final stages involve the oxidation of gentisyl alcohol to isoepoxydon, followed by a complex ring-closure mechanism mediated by isoepoxydon dehydrogenase (IDH) to yield the final 4H-furo[3,2-c]pyran-2(6H)-one structure[3].
Fig 1. Enzymatic cascade of the patulin biosynthetic pathway from Acetyl-CoA to the final lactone.
Table 1: Key Enzymes in the 4H-Furo[3,2-c]pyran-2(6H)-one Biosynthetic Pathway
| Gene | Enzyme | Substrate | Product | Function / Causality |
| PatK | 6-MSAS | Acetyl-CoA + Malonyl-CoA | 6-MSA | Initiates polyketide chain elongation. |
| PatH | CYP619C3 | m-Cresol | m-Hydroxybenzyl alcohol | First committed oxidative step[4]. |
| PatI | CYP619C2 | m-Hydroxybenzyl alcohol | Gentisyl alcohol | Second oxidation, preparing for epoxidation[4]. |
| PatL | Transcription Factor | N/A | N/A | Global regulator of the 15-gene cluster[3]. |
Molecular Toxicology & Target Affinity
The toxicity of 4H-furo[3,2-c]pyran-2(6H)-one metabolites is fundamentally tied to their chemical structure. The molecule is an electrophilic, water-soluble α,β -unsaturated lactone[2].
Mechanism of Action: The unsaturated lactone ring acts as a potent Michael acceptor. It exhibits a profound affinity for cellular nucleophiles, specifically sulfhydryl (-SH) groups[2]. Upon ingestion, the molecule rapidly forms covalent adducts with intracellular glutathione (GSH) and the cysteine residues of critical proteins. This rapid depletion of the cellular antioxidant pool induces severe oxidative stress, leading to mitochondrial dysfunction, DNA damage, and the activation of apoptotic signaling pathways.
Analytical Methodologies: A Self-Validating Protocol
Accurate quantification of these secondary metabolites in complex matrices (like fruit purees) requires a highly selective approach. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and is designed as a self-validating system through the use of stable isotope dilution.
Protocol: Extraction and LC-MS/MS Quantification
1. Matrix Disruption & Isotope Spiking
-
Action: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of 13C7 -patulin internal standard (100 ng/mL). Add 100 µL of pectinase enzyme and incubate at 40°C for 2 hours.
-
Causality: Pectin in fruit matrices traps the analyte and forms severe emulsions during solvent extraction. Enzymatic degradation ensures complete phase separation. The 13C spike at step zero guarantees that any subsequent analyte loss is mathematically corrected during final quantification, validating the recovery.
2. Liquid-Liquid Extraction (LLE)
-
Action: Add 10 mL of ethyl acetate to the homogenate. Vortex vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Causality: Ethyl acetate is selected due to its moderate polarity, which perfectly matches the partition coefficient of the 4H-furo[3,2-c]pyran-2(6H)-one core, while leaving highly polar sugars and anthocyanins in the aqueous phase.
3. Solid Phase Extraction (SPE) Cleanup
-
Action: Pass the organic supernatant through a 1.5% sodium carbonate ( Na2CO3 ) aqueous wash.
-
Causality: This is a critical purification step. The alkaline wash deprotonates interfering organic acids (e.g., malic and citric acid), retaining them in the aqueous waste. The neutral lactone core remains un-ionized and safely in the organic phase.
4. LC-MS/MS Analysis
-
Action: Reconstitute the dried extract in 0.1% formic acid in water. Inject onto a C18 column using Negative Electrospray Ionization (ESI-).
-
Causality: The molecule lacks basic functional groups for efficient protonation but readily forms stable deprotonated species [M−H]− at m/z 153. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 153 → 109 (loss of CO2 ) for quantification, and m/z 153 → 81 for confirmation.
Fig 2. Self-validating analytical workflow for the extraction and LC-MS/MS quantification of patulin.
Table 2: Analytical Performance Metrics
| Parameter | Value | Validation Criteria |
| Limit of Detection (LOD) | 1.5 µg/kg | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 5.0 µg/kg | S/N ratio ≥ 10 |
| Recovery Rate | 91.2% - 96.5% | Validated via 13C7 internal standard |
| Matrix Effect | < 15% suppression | Mitigated by SPE cleanup |
Bioremediation and Mitigation Strategies
Due to the chemical stability and heat resistance of the 4H-furo[3,2-c]pyran-2(6H)-one core, standard thermal processing (e.g., pasteurization) is insufficient for decontamination[5]. Consequently, biological degradation has emerged as the most viable mitigation strategy.
Specific basidiomycete yeasts (e.g., Sporobolomyces sp. and Rhodotorula mucilaginosa) possess enzymatic machinery capable of opening the highly strained lactone ring[6]. The primary biodegradation pathways convert the toxic electrophile into significantly less toxic derivatives, primarily desoxypatulinic acid (DPA) and ascladiol [6]. This enzymatic detoxification eliminates the molecule's ability to act as a Michael acceptor, thereby neutralizing its affinity for cellular sulfhydryl groups and completely abolishing its toxicity[6].
References
-
Title: Biosynthesis and Toxicological Effects of Patulin Source: Toxins (MDPI) URL: [Link]
-
Title: Molecular cloning and functional characterization of two CYP619 cytochrome P450s involved in biosynthesis of patulin in Aspergillus clavatus Source: Microbiology URL: [Link]
-
Title: Global trends for patulin adsorption: A review Source: Research, Society and Development URL: [Link]
-
Title: Searching for Genes Responsible for Patulin Degradation in a Biocontrol Yeast Provides Insight into the Basis for Resistance to This Mycotoxin Source: Applied and Environmental Microbiology URL: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. ptfos.unios.hr [ptfos.unios.hr]
- 4. Molecular cloning and functional characterization of two CYP619 cytochrome P450s involved in biosynthesis of patulin in Aspergillus clavatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global trends for patulin adsorption: A review | Research, Society and Development [rsdjournal.org]
- 6. Searching for Genes Responsible for Patulin Degradation in a Biocontrol Yeast Provides Insight into the Basis for Resistance to This Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pharmacophore Modeling of 4H-furo[3,2-c]pyran-2(6H)-one Scaffolds for Anticancer Drug Discovery
This in-depth technical guide provides a comprehensive walkthrough of pharmacophore modeling as applied to the promising 4H-furo[3,2-c]pyran-2(6H)-one scaffold. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel anticancer agents. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
The Significance of the 4H-furo[3,2-c]pyran-2(6H)-one Scaffold in Medicinal Chemistry
The 4H-furo[3,2-c]pyran-2(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of the broader 4H-pyran class have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antioxidant effects.[1][2][3][4][5][6]
Notably, substituted 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives, which share a similar fused ring system, have shown potent and selective inhibitory activity against breast cancer cell lines.[7] Furthermore, related 4H-pyran structures have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[3][5] This body of evidence suggests that the 4H-furo[3,2-c]pyran-2(6H)-one scaffold is a valuable starting point for the rational design of novel anticancer therapeutics.
The Rationale for Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that focuses on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[8][9][10][11][12] This approach moves beyond the 2D chemical structure to the 3D properties that govern molecular recognition.
There are two primary approaches to pharmacophore modeling:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available. The model is built by identifying the common chemical features shared by the active compounds that are absent in the inactive ones.[9][13]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore model can be derived directly from the interactions observed between the protein and a bound ligand in the active site.[8][10][11]
This guide will primarily focus on a detailed, step-by-step ligand-based workflow, as it represents a common scenario in early-stage drug discovery where a validated protein structure may not be available.
Ligand-Based Pharmacophore Modeling Workflow: A Case Study for Anticancer Activity
For this guide, we will construct a hypothetical, yet realistic, case study focused on developing a pharmacophore model for a series of 4H-furo[3,2-c]pyran-2(6H)-one derivatives with activity against the HCT-116 colorectal cancer cell line.
Data Compilation and Set Preparation
The foundation of a robust ligand-based pharmacophore model is a high-quality dataset of compounds with well-defined biological activity.
Protocol:
-
Assemble a Training Set: Compile a set of at least 15-20 structurally diverse 4H-furo[3,2-c]pyran-2(6H)-one derivatives with experimentally determined inhibitory concentrations (e.g., IC50 values) against the HCT-116 cell line.
-
Define Activity Thresholds: Classify the compounds into "active" and "inactive" categories. A common approach is to define compounds with IC50 values less than 1 µM as "highly active" (+++), between 1 and 10 µM as "moderately active" (++), and greater than 50 µM as "inactive" (-).
-
Assemble a Test Set: Create a separate dataset of 5-10 compounds with known activities that were not used in the training set. This set is crucial for external validation of the final pharmacophore model.[13]
-
Create a Decoy Set: For more rigorous validation, a decoy set comprising a large number of molecules with similar physicochemical properties to the active compounds but with different topologies should be assembled. The DUD-E (Directory of Useful Decoys, Enhanced) server is a valuable resource for this purpose.[14]
Table 1: Hypothetical Dataset of 4H-furo[3,2-c]pyran-2(6H)-one Derivatives
| Compound ID | Structure (Simplified 2D) | IC50 (µM) vs. HCT-116 | Activity Class | Set |
| FPC-01 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=phenyl, R2=H | 0.8 | Highly Active (+++) | Training |
| FPC-02 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=4-chlorophenyl, R2=H | 0.5 | Highly Active (+++) | Training |
| FPC-03 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=4-methoxyphenyl, R2=H | 1.2 | Moderately Active (++) | Training |
| FPC-04 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=phenyl, R2=methyl | 5.5 | Moderately Active (++) | Training |
| FPC-05 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=cyclohexyl, R2=H | 65 | Inactive (-) | Training |
| FPC-06 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=H, R2=H | >100 | Inactive (-) | Training |
| ... | ... | ... | ... | ... |
| FPC-21 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=3-fluorophenyl, R2=H | 0.9 | Highly Active (+++) | Test |
| FPC-22 | 4H-furo[3,2-c]pyran-2(6H)-one core with R1=tert-butyl, R2=H | 80 | Inactive (-) | Test |
Conformational Analysis and Feature Mapping
The biological activity of a molecule is dependent on its 3D conformation. Therefore, it is essential to generate a diverse set of low-energy conformers for each molecule in the training set.
Protocol:
-
3D Structure Generation: Convert the 2D structures of all compounds into 3D representations using a molecular modeling software package.
-
Conformer Generation: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule. It is recommended to set an energy window (e.g., 10-20 kcal/mol) above the global minimum to ensure a comprehensive exploration of the conformational space.
-
Pharmacophoric Feature Identification: The software will then identify potential pharmacophoric features for each conformer. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
-
Pharmacophore Model Generation and Selection
The core of the process involves aligning the conformers of the active molecules to identify a common 3D arrangement of pharmacophoric features.
Protocol:
-
Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., available in software like Phase, LigandScout, MOE, or Discovery Studio) to identify common pharmacophore hypotheses from the active compounds in the training set.[12][15][16][17] The algorithm will generate a series of models, each consisting of a specific combination of features and their spatial relationships.
-
Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the active compounds while excluding the inactive ones. The scoring function typically considers factors like the fit of the active molecules, the number of actives mapped, and the complexity of the model.
-
Model Selection: The top-ranked hypotheses are then visually inspected and further evaluated. A good pharmacophore model should be chemically sensible and align well with known structure-activity relationship (SAR) data.
Caption: Structure-Based Pharmacophore Modeling Workflow.
Application in Virtual Screening and Drug Discovery
The ultimate goal of developing a pharmacophore model is to use it as a 3D query to screen large compound libraries for novel molecules with the potential to be active against the target of interest.
Protocol:
-
Database Preparation: Prepare a large, multi-conformer database of compounds for screening (e.g., ZINC, Enamine REAL).
-
Pharmacophore-Based Screening: Use the validated pharmacophore model to rapidly screen the database. Molecules that match the pharmacophoric features are retained as hits.
-
Hit Filtering and Prioritization: The initial hit list is typically large and can be further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection.
-
Molecular Docking (Optional but Recommended): The top-ranked hits can be subjected to molecular docking studies if a protein structure is available to predict their binding modes and refine the hit list.
-
Experimental Validation: The most promising candidates are then acquired or synthesized for experimental testing to confirm their biological activity.
Conclusion and Future Directions
Pharmacophore modeling is a powerful and versatile computational tool that plays a crucial role in modern drug discovery. [12]For the 4H-furo[3,2-c]pyran-2(6H)-one scaffold, this approach offers a rational and efficient pathway to identify novel anticancer agents. By following the detailed workflows and validation protocols outlined in this guide, researchers can significantly enhance the probability of success in their drug discovery endeavors.
Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to further refine pharmacophore models and improve the accuracy of virtual screening. [18]As more structural and biological data become available for the targets of the 4H-furo[3,2-c]pyran-2(6H)-one scaffold, hybrid approaches that combine both ligand- and structure-based methods will become increasingly valuable.
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Structure-based pharmacophore modeling. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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BIOVIA Discovery Studio. (n.d.). Dassault Systèmes. Retrieved March 25, 2026, from [Link]
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Ligand-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved March 25, 2026, from [Link]
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Pharmacophore modeling. (n.d.). Volkamer Lab. Retrieved March 25, 2026, from [Link]
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Pharmacophore modeling. (2025, August 15). Fiveable. Retrieved March 25, 2026, from [Link]
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ELIXIR-A: An Interactive Visualization Tool for Multi-Target Pharmacophore Refinement. (2021, July 21). ACS Omega. Retrieved March 25, 2026, from [Link]
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Directory of computer-aided Drug Design tools. (2018, April 5). Click2Drug. Retrieved March 25, 2026, from [Link]
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Pharmacophore. (n.d.). TB-Databases. Retrieved March 25, 2026, from [Link]
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Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). Journal of Advanced Pharmaceutical Sciences. Retrieved March 25, 2026, from [Link]
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Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022, October 13). Pharmaceuticals. Retrieved March 25, 2026, from [Link]
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Pharmacophore modeling: advances and pitfalls. (2024, February 21). Frontiers in Chemistry. Retrieved March 25, 2026, from [Link]
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Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. (2011, May 1). Bioorganic & Medicinal Chemistry Letters. Retrieved March 25, 2026, from [Link]
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Antitumor agents 270. Novel substituted 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives as potent and highly selective anti-breast cancer agents. (2010, January 15). Bioorganic & Medicinal Chemistry Letters. Retrieved March 25, 2026, from [Link]
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Structures of some biologically active 4H-pyran scaffolds. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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Regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives by palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones. (2013, February 15). The Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]
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anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (2023, April 1). Bulletin of the Chemical Society of Ethiopia. Retrieved March 25, 2026, from [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). Pharmaceuticals. Retrieved March 25, 2026, from [Link]
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Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022, October 28). Molecules. Retrieved March 25, 2026, from [Link]
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Selected bioactive molecules bearing 4H‐pyran scaffold. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 2). ResearchGate. Retrieved March 25, 2026, from [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). Pharmaceuticals. Retrieved March 25, 2026, from [Link]
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Structure-Activity Relationship (SAR) of 4H-Furo[3,2-c]pyran-2(6H)-one Analogs: From Mycotoxin to Therapeutic and Agrochemical Lead
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The bicyclic lactone scaffold 4H-furo[3,2-c]pyran-2(6H)-one is most widely recognized as the core structural motif of patulin (its 4-hydroxy derivative), a secondary metabolite and mycotoxin produced by Penicillium and Aspergillus species[1]. Historically, the clinical and agrochemical utility of this scaffold was severely limited by its broad-spectrum cytotoxicity, genotoxicity, and teratogenicity[1][2]. However, recent advancements in structure-based drug design and high-throughput screening (HTS) have repositioned this scaffold. By systematically mapping its structure-activity relationship (SAR), researchers have successfully decoupled its inherent toxicity from highly specific target binding, yielding novel analogs with potent antiviral (SARS-CoV-2) and herbicidal (Photosystem II inhibition) properties[3][4].
This technical guide dissects the SAR landscape of 4H-furo[3,2-c]pyran-2(6H)-one analogs, details the causality behind their mechanisms of action, and provides self-validating experimental protocols for their synthesis and biological evaluation.
Molecular Architecture and Reactivity Profiling
The biological activity of the 4H-furo[3,2-c]pyran-2(6H)-one scaffold is fundamentally driven by its highly electrophilic α,β-unsaturated lactone ring[1].
The Thiol-Targeting Paradigm
In its unmodified, naturally occurring form (patulin), the scaffold acts as a potent electrophile. The mechanism of action is largely dependent upon a Michael addition reaction with cellular thiols[2]. When the molecule enters a biological system, it rapidly forms covalent bonds with the sulfhydryl (-SH) groups of glutathione (GSH) and critical cysteine residues on proteins[2].
Causality of Toxicity: This rapid thiol depletion induces a cascade of oxidative stress, leading to the accumulation of reactive oxygen species (ROS), activation of the unfolded protein response (UPR), and ultimately, caspase-dependent apoptosis[2][5]. Because this mechanism is non-selective, unmodified analogs exhibit high mammalian cytotoxicity.
Caption: Mechanistic divergence of 4H-furo[3,2-c]pyran-2(6H)-one based on structural derivatization.
Structure-Activity Relationship (SAR) Landscape
To harness the scaffold for targeted applications, medicinal chemists manipulate two primary structural vectors: the saturation state of the lactone ring and the substitution at the C4 position.
Lactone Ring Saturation
SAR studies have conclusively demonstrated that the electrophilicity of the α,β-unsaturated lactone is the primary driver of toxicity. Saturation of the double bonds within the lactone ring virtually abolishes broad-spectrum cytotoxicity and teratogenicity[2][6]. Analogs lacking this inherent electrophilicity are inactive as general cytotoxins, proving that the toxicity is structurally hardwired to thiol reactivity[2].
C4-Hydroxyl Derivatization: Tuning Selectivity
Modifying the C4 position (e.g., converting the hydroxyl group to an ester or ether) introduces steric bulk and alters lipophilicity. This modification serves a dual purpose: it sterically hinders indiscriminate thiol attack (reducing mammalian toxicity) while optimizing the molecule for specific binding pockets[3][4].
-
Antiviral Applications (SARS-CoV-2): High-throughput screens have identified 4H-furo[3,2-c]pyran-2(6H)-one analogs as potent inhibitors of the SARS-CoV-2 nsp14/nsp10 exoribonuclease complex[3]. Structural analogs with C4 modifications demonstrate significantly reduced cellular toxicity in VERO E6 cell models while maintaining robust viral replication inhibition[3][7].
-
Agrochemical Applications (Herbicides): The scaffold acts as a biogenic Photosystem II (PSII) inhibitor. Molecular docking and SAR analyses reveal that adding bulky alkyl groups (e.g., sec-butyl or propyl) at the C1 or C4 positions significantly enhances binding affinity to the QB site of the Arabidopsis D1 protein[4]. These derivatives exhibit higher herbicidal potency and lower non-target toxicity than the parent compound[4][8].
Quantitative SAR Summary
| Structural Modification | Chemical Alteration | Primary Biological Effect | Mechanistic Rationale |
| Unmodified Core | 4-hydroxy substitution | High cytotoxicity, genotoxicity | Unhindered Michael addition to cellular thiols; GSH depletion[2]. |
| Lactone Saturation | Reduction of C=C bond | Loss of cytotoxicity | Elimination of the electrophilic center required for alkylation[2][6]. |
| C4-Esterification | Addition of bulky acyl groups | Reduced toxicity, analytical stability | Steric shielding of the electrophilic center; altered lipophilicity[9]. |
| C1/C4 Alkylation | e.g., sec-butyl at C4 | Enhanced herbicidal activity | Optimized hydrogen bonding and hydrophobic fit in the D1 protein QB site[4]. |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these analogs must rely on self-validating systems. Below are standardized protocols for generating analog libraries and screening them against viral targets.
Solid-Phase Parallel Synthesis of C4-Ester Analogs
This protocol utilizes a polymer-assisted reaction to rapidly generate an ester library from the core scaffold, utilizing GC-MS-SIM for rigorous structural validation[9].
Step-by-Step Methodology:
-
Resin Preparation: Add 1.05 mmol of polystyrene (PS)-carbodiimide resin to a dry, threaded glass reaction tube within a carousel reaction station[9].
-
Acid Activation: Dissolve 0.85 mmol of the desired carboxylic acid (e.g., butyric acid, chloroacetic acid) in 7 mL of dry dichloromethane (CH₂Cl₂). Add 1% dry DMF if solubility issues arise[9].
-
Coupling: Add the acid solution to the dry resin. Stir the mixture continuously for 1 hour at room temperature to activate the acid[9].
-
Scaffold Addition: Dissolve 0.66 mmol of the core scaffold (e.g., 4-(hydroxymethyl)furan-2(5H)-one) in 3 mL of dry CH₂Cl₂. Add this to the reaction mixture and stir overnight at room temperature[9].
-
Filtration & Validation: Filter the reaction mixture to remove the resin, washing the resin twice with the reaction solvent. Analyze the filtrate via GC-MS in Selected Ion Monitoring (SIM) mode to confirm ester formation and purity, utilizing the m/z 96 (C5H4O2)+ ion for quantification[9][10].
High-Throughput Exoribonuclease (nsp14/10) Inhibition Assay
To screen analogs for SARS-CoV-2 antiviral activity, a kinetic fluorescence-based nuclease assay is employed[7].
Step-by-Step Methodology:
-
Enzyme Preparation: Purify the SARS-CoV-2 nsp10-14 fusion protein, which exhibits ~100-fold higher exoribonuclease activity than co-expressed single proteins[7].
-
Reaction Setup: In a 384-well plate, incubate 5 nM of the nsp10-14 fusion protein with varying concentrations of the synthesized analogs (e.g., 1 µM to 50 µM) in assay buffer for 15 minutes at room temperature[7].
-
Substrate Addition: Introduce 180 nM of a Cy3-labeled double-stranded RNA (Cy3-dsRNA) substrate to initiate the reaction[7].
-
Kinetic Readout: Monitor Cy3 fluorescence continuously over 1 hour. Cleavage of the dsRNA substrate by the active nsp14/10 complex results in the appearance of a quantifiable Cy3 fluorescence signal[7].
-
Data Analysis: Plot the initial velocity (slope of fluorescence over time) against substrate concentration. Fit the data to a non-linear Michaelis-Menten equation to determine the IC50 of the analogs[7].
Caption: Self-validating experimental workflow for analog synthesis and high-throughput screening.
Future Perspectives in Drug Design
The trajectory of 4H-furo[3,2-c]pyran-2(6H)-one analogs represents a classic paradigm in modern medicinal chemistry: the domestication of a toxic natural product. By understanding that the broad-spectrum cytotoxicity is a function of unhindered electrophilicity, researchers can rationally design analogs that leverage the core scaffold's unique geometry while mitigating off-target thiol reactivity. Future drug development efforts will likely focus on utilizing in silico virtual screening to design highly substituted C4 and C6 derivatives, pushing this former mycotoxin into the forefront of antiviral therapeutics and next-generation bioherbicides.
References
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[6] Environmental Protection Agency (EPA). Polynuclear Lactone-Type and Related Alkylating Agents: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. Available at: [Link]
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[2][5] Fribley, A. M., et al. (2011). Complementary cell-based high-throughput screens identify novel modulators of the unfolded protein response. Journal of Biomolecular Screening. Available at:[Link]
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[1][4][8] Wang, H., et al. (2024). Structure-Based Design, Virtual Screening, and Discovery of Novel Patulin Derivatives as Biogenic Photosystem II Inhibiting Herbicides. Plants (Basel). Available at:[Link]
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[3][7] Canal, B., et al. (2021). Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease. Biochemical Journal. Available at:[Link]
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[9][10] Llovera, M., et al. (2005). Parallel synthesis: a new approach for developing analytical internal standards. Application to the analysis of patulin by gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. Available at:[Link]
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Advanced HPLC-UV Method Development for the Detection of 4H-Furo[3,2-c]pyran-2(6H)-one Derivatives in Complex Matrices
Executive Summary
The accurate quantification of 4H-furo[3,2-c]pyran-2(6H)-one derivatives—most notably the 4-hydroxy derivative known as Patulin —is a critical analytical challenge in food safety and pharmacognosy. Produced as a toxic secondary metabolite by fungal genera such as Penicillium, Aspergillus, and Byssochlamys[1], this polyketide lactone is a ubiquitous contaminant in fruit-derived products. Due to its severe health implications, international regulatory bodies enforce strict maximum residue limits, such as 50 µg/kg in standard apple products and 10 µg/kg in infant foods[1][2].
This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology. By combining targeted enzymatic matrix breakdown with Graphitized Carbon Black (GCB) Solid Phase Extraction (SPE), this protocol overcomes severe matrix interferences to deliver highly reproducible quantitation.
Mechanistic Background & Rationale
To design an effective analytical method, the physicochemical properties of the target analyte must drive the experimental parameters.
-
Chemical Stability & pH Dependency: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one is an electrophilic, water-soluble unsaturated lactone with a molar mass of 154.12 g/mol [1][3][4]. The lactone ring is highly susceptible to hydrolysis in alkaline environments but remains highly stable in aqueous media at a pH range of 3.5 to 5.5[4]. Causality: All extraction solvents and mobile phases must be slightly acidified (e.g., using acetic acid) to prevent the degradation of the analyte during analysis.
-
Chromophore & Detection: The conjugated double bonds within the furo-pyran-one structure provide a strong UV absorbance maximum (λmax) at 276 nm[5].
-
Matrix Interference: Fruit matrices, particularly apple juice, contain high concentrations of 5-hydroxymethylfurfural (HMF). HMF is a polar compound that co-elutes with the target lactone and absorbs strongly at the same 276 nm wavelength, leading to false positives or inaccurate quantitation if not properly removed[6].
Workflow & Experimental Design
The following diagram illustrates the logical progression of the sample preparation and analysis workflow, designed to systematically eliminate matrix effects before chromatographic separation.
Workflow for 4H-furo[3,2-c]pyran-2(6H)-one extraction and HPLC-UV analysis.
Method Development Causality: Why these specific choices?
-
Enzymatic Digestion: Fruit matrices contain high levels of pectin, which increases sample viscosity and traps the analyte. Pectinase cleaves these polysaccharides, releasing the bound analyte and ensuring reproducible SPE flow rates without clogging.
-
Graphitized Carbon Black (GCB) SPE: Standard C18 SPE cartridges fail to separate the target lactone from HMF. GCB provides a unique planar surface that exploits both hydrophobic and electrostatic interactions, effectively retaining the analyte while allowing polar sugars and HMF to be washed away[6].
-
Aqueous C18 (AQ) Column: Because the target compound is highly hydrophilic, a highly aqueous mobile phase (90% water) is required for adequate retention[5]. Standard C18 columns undergo phase collapse (dewetting) under these conditions. An AQ-type (polar-embedded) C18 column is mandatory to maintain stationary phase integrity.
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system , ensuring that any analytical run independently verifies its own accuracy and precision.
Phase 1: Sample Preparation & Cleanup
-
Homogenization & Digestion: Transfer 5.0 mL of the homogenized sample into a 15 mL centrifuge tube. Add 100 µL of pectinase enzyme solution. Incubate at 40°C for 2 hours.
-
Validation Check: The sample must transition from cloudy to clear, indicating complete pectin breakdown.
-
-
Centrifugation: Centrifuge the digested sample at 4,000 × g for 10 minutes to pellet insoluble debris.
-
SPE Conditioning: Condition a GCB SPE cartridge (500 mg/3 mL) with 5 mL of Acetonitrile, followed by 5 mL of 1% Acetic Acid in Water.
-
Loading & Washing: Load 2.0 mL of the clarified supernatant onto the cartridge at a flow rate of 1 mL/min. Wash the cartridge with 3 mL of 1% Acetic Acid in Water to elute highly polar interferents (including HMF).
-
Elution: Elute the target analyte using 4 mL of Ethyl Acetate. Collect the eluate in a clean glass tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue immediately in 1.0 mL of Mobile Phase (90:10 Water:Acetonitrile, 0.1% Acetic Acid) to prevent degradation. Vortex for 30 seconds.
Phase 2: Self-Validation & System Suitability Testing (SST)
Before analyzing unknown samples, the system must prove its operational integrity:
-
Step A (Blank Injection): Inject the reconstitution solvent. Criteria: No peaks at the retention time of the analyte (S/N < 3). This proves the system is free of carryover.
-
Step B (Sensitivity Check): Inject a standard at the Limit of Quantitation (10 µg/kg). Criteria: The peak must yield a Signal-to-Noise (S/N) ratio ≥ 10.
-
Step C (Matrix-Matched Calibration): Run a 5-point calibration curve (5 to 100 µg/kg) prepared in a blank matrix extract. Criteria: R2≥0.995 . This compensates for any residual matrix suppression.
Data Presentation & Analytical Parameters
The following tables summarize the optimized chromatographic parameters and the expected validation metrics required to ensure regulatory compliance.
Table 1: Optimized HPLC-UV Conditions
| Parameter | Specification | Causality / Rationale |
| Analytical Column | AQ-C18 (250 x 4.6 mm, 5 µm) | Prevents stationary phase collapse in highly aqueous conditions. |
| Mobile Phase A | Water + 0.1% Acetic Acid | Maintains acidic pH (3.5-5.5) to prevent lactone ring hydrolysis[4]. |
| Mobile Phase B | Acetonitrile | Provides necessary elution strength[5]. |
| Elution Profile | Isocratic: 90% A / 10% B | High aqueous content retains the highly polar, low-molecular-weight analyte[5]. |
| Flow Rate | 0.8 mL/min | Balances chromatographic resolution and system backpressure[5]. |
| Detection | UV at 276 nm | Matches the λmax of the conjugated lactone chromophore[5]. |
| Injection Volume | 20 µL | Optimizes sensitivity without causing column overloading. |
| Column Temp. | 30 °C | Ensures reproducible retention times and reduces mobile phase viscosity. |
Table 2: Method Validation & Quality Control Metrics
| Parameter | Target Specification | Importance to Method Integrity |
| Limit of Detection (LOD) | ≤ 3.0 µg/kg (S/N ≥ 3) | Required to detect trace contamination below regulatory thresholds. |
| Limit of Quantitation (LOQ) | ≤ 10.0 µg/kg (S/N ≥ 10) | Ensures accurate quantitation at the strict EU infant food limit[1][2]. |
| Recovery (Spiked) | 80% - 110% | Validates the efficiency of the enzymatic digestion and GCB SPE cleanup[6]. |
| Intra-day Precision (RSD) | ≤ 5.0% | Confirms the repeatability of the chromatographic integration. |
| Matrix Effect | ± 15% | Ensures co-eluting matrix components do not significantly suppress the UV signal. |
Conclusion
The detection of 4H-furo[3,2-c]pyran-2(6H)-one derivatives requires a methodology that respects the delicate chemistry of the lactone ring while aggressively combating matrix interferences. By utilizing a slightly acidic, highly aqueous mobile phase paired with an AQ-C18 column and a GCB-based SPE cleanup, this protocol provides researchers with a robust, self-validating framework. Adherence to the outlined System Suitability Tests ensures that data generated is both scientifically rigorous and legally defensible for regulatory compliance.
References
- Structure of patulin (4-hydroxy-4H-furo[3, 2-c] pyran-2(6H)one; Song et al., 2014). ResearchGate.
- Global trends for patulin adsorption: A review. Research, Society and Development.
- Rapid Determination of Patulin in Apple Juices by a Graphitized Carbon Black-based SPE Cartridge Coupled with HPLC-PDA. FXCSXB.
- Presence and stability of patulin in apple products: A review. ResearchGate.
- WO2007083345A1 - A competitive immunoassay for patulin detection. Google Patents.
- Dry fruit as source of fungal contaminants or functional compounds? SciELO.
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The Versatile 4H-furo[3,2-c]pyran Scaffold: A Gateway to Spiro-Heterocyclic Complexity
Introduction: The Allure of Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and improved physicochemical properties is paramount. Spiro-heterocycles, characterized by two rings sharing a single common atom, have emerged as a "privileged scaffold" due to their inherent three-dimensionality. This rigid, non-planar geometry allows for precise spatial orientation of functional groups, leading to improved target binding and selectivity. The 4H-furo[3,2-c]pyran framework, a fused heterocyclic system, represents a versatile and reactive precursor for the construction of a diverse array of spiro-heterocyclic compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this scaffold, with a particular focus on multicomponent and domino reaction strategies.
A Note on Isomeric Scaffolds: Focusing on a Reactive Precursor
While the topic specifies 4H-furo[3,2-c]pyran-2(6H)-one, a thorough review of the scientific literature indicates that the isomeric 4H-furo[3,2-c]pyran-4-one and the related 4-hydroxy-2-pyrones are more extensively studied and synthetically versatile precursors for the construction of complex heterocyclic systems, including spiro-derivatives. The strategic placement of the carbonyl group and the presence of reactive sites in the 4-one isomer and its precursors make them ideal substrates for a variety of transformations. Therefore, this guide will focus on the well-documented applications of the 4H-furo[3,2-c]pyran-4-one scaffold and its synthetic precursors, providing a robust and experimentally validated foundation for the synthesis of novel spiro-heterocycles. The principles and methodologies described herein can serve as a strong starting point for the investigation of the less-documented 2(6H)-one isomer.
Synthetic Strategies: Harnessing the Reactivity of the Furo[3,2-c]pyranone Core
The furo[3,2-c]pyran-4-one system is a rich platform for a variety of chemical transformations. Its synthesis is often achieved through the condensation of 4-hydroxy-2-pyrones with various electrophiles.[1][2] The reactivity of the resulting fused ring system allows for its participation in cycloaddition, multicomponent, and domino reactions, making it a powerful tool for generating molecular diversity.
Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis and drug discovery. They offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds. The 4-hydroxy-2-pyrone precursor to the furo[3,2-c]pyran scaffold is an excellent substrate for MCRs, particularly in the synthesis of spiro-pyrimidines.
This protocol details a novel and efficient electrocatalytic multicomponent assembly for the synthesis of unsymmetrical spiro[furo[3,2-c]pyran-2,5′-pyrimidines].[3] This method is notable for its mild reaction conditions, high yields, and avoidance of harsh chemical oxidants.
Causality of Experimental Choices:
-
Electrocatalysis: Offers a green and efficient alternative to traditional chemical methods, often proceeding with high selectivity and under mild conditions.[3]
-
Undivided Cell: Simplifies the experimental setup and is suitable for reactions where the anode and cathode processes do not interfere with each other.
-
Alkali Metal Halides as Mediators: These salts play a crucial role in the electrochemical process, facilitating the desired transformations.[3]
-
One-Pot Reaction: This approach enhances synthetic efficiency by eliminating the need for isolation and purification of intermediates, saving time and resources.
Experimental Workflow:
Workflow for Electrocatalytic Spiro-pyrimidine Synthesis.
Quantitative Data:
| Entry | Arylaldehyde | Mediator | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaI | Methanol | 82 |
| 2 | 4-Chlorobenzaldehyde | NaI | Methanol | 78 |
| 3 | 4-Methoxybenzaldehyde | NaI | Methanol | 80 |
| 4 | 2-Naphthaldehyde | NaI | Methanol | 75 |
Table 1: Representative yields for the electrocatalytic synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidines]. Data adapted from[3].
Domino Reactions: A Cascade to Complexity
Domino, or cascade, reactions are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of further reagents or catalysts. These reactions are highly desirable as they allow for the rapid construction of complex molecular architectures from simple starting materials in a single step.
This protocol outlines a two-stage synthesis of a specific spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative.[4] The first stage involves a tandem Knoevenagel-Michael reaction, and the second stage is an N-Bromosuccinimide (NBS)-induced cyclization.
Causality of Experimental Choices:
-
Tandem Knoevenagel-Michael Reaction: This sequence allows for the efficient formation of a key intermediate by first creating a new carbon-carbon double bond (Knoevenagel condensation) followed by a conjugate addition (Michael reaction).
-
NBS as a Cyclization Inducer: NBS is a versatile reagent that can act as a source of electrophilic bromine, which in this case, facilitates the intramolecular cyclization to form the spiro-fused furanone ring.[4]
-
Two-Stage Approach: While not a one-pot reaction, this approach allows for the isolation of a stable intermediate, which can be beneficial for characterization and for optimizing the subsequent cyclization step.
Reaction Mechanism Overview:
Mechanism of the Two-Stage Spiro-pyrimidine Synthesis.
Experimental Protocol (Stage 2 - Cyclization):
-
Dissolution: Dissolve the ionic scaffold intermediate (1.0 mmol), obtained from the tandem Knoevenagel-Michael reaction, in a suitable solvent such as dichloromethane (DCM) (15 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol) to the solution portion-wise at room temperature while stirring.
-
Base Addition: After the addition of NBS, add a mild base such as triethylamine (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure spiro[furo[3,2-c]pyran-2,5′-pyrimidine].
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Conclusion and Future Outlook
The 4H-furo[3,2-c]pyran-4-one scaffold and its precursors are powerful and versatile building blocks for the synthesis of complex spiro-heterocycles. The multicomponent and domino reaction strategies outlined in this application note provide efficient, atom-economical, and innovative pathways to novel three-dimensional molecular architectures. These protocols serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of diverse compound libraries for biological screening. Future research in this area will likely focus on the development of enantioselective variants of these reactions, further expanding the accessible chemical space and providing access to chiral spiro-heterocycles with potentially enhanced pharmacological profiles. The exploration of the reactivity of the less-studied 4H-furo[3,2-c]pyran-2(6H)-one isomer, guided by the principles established for the 4-one isomer, also presents an exciting avenue for future investigation.
References
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Elinson, M. N., Kalashnikova, V. M., Ryzhkova, Y. E., & Rakitin, O. A. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molbank, 2026(2), M2148. [Link]
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Khabnadideh, S., Rezaei, Z., & Tabei, K. (2013). Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. ResearchGate. [Link]
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Elinson, M. N., et al. (2022). Multicomponent Electrocatalytic Selective Approach to Unsymmetrical Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Scaffold under a Column Chromatography-Free Protocol at Room Temperature. Molecules, 27(12), 3899. [Link]
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Ghasemi, M., Seyedi, N., Shirini, F., & Sharifzaheh, B. (2025). A highly efficacious method for the synthesis of spiro-4H-pyran and 4H-pyran derivatives using BQC as the catalyst and investigating on their in vitro antibacterial activity. Research on Chemical Intermediates, 51(6), 3091-3124. [Link]
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Rani, S., et al. (2021). Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo[3,2-c]chromen-4-ones scaffold as potential anticancer and antimicrobial agent. Beilstein Archives. [Link]
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Abdel-Aziz, A. A. M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4625. [Link]
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Elinson, M. N., et al. (2026). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffold. ResearchGate. [Link]
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Mohareb, R. M., et al. (2023). Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]
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Zheng, C., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(34), 22005-22015. [Link]
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Ghandi, M., & Zarezadeh, Z. (2025). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. Scientific Reports, 15(1), 1-13. [Link]
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Rios, R., et al. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 46(34), 6338-6340. [Link]
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Wang, C., et al. (2013). Regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives by palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones. The Journal of Organic Chemistry, 78(5), 2133-2140. [Link]
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Al-Tel, T. H. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(10), 3856-3860. [Link]
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Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 2. Heterocycles, 75(4), 757-797. [Link]
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Wu, L., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5547-5565. [Link]
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Valdés, C. (2016). The Role of Pyranones in Asymmetric Organocatalytic Cascade Reactions. Scilit. [Link]
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Menin, O., et al. (2025). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Molecules, 30(8), 1-16. [Link]
-
Elinson, M. N., et al. (2022). Multicomponent Electrocatalytic Selective Approach to Unsymmetrical Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Scaffold under a Column Chromatography-Free Protocol at Room Temperature. Molecules, 27(12), 3899. [Link]
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Microbial Biodegradation and Enzymatic Detoxification of 4H-Furo[3,2-c]pyran-2(6H)-one (Patulin): Application Notes & Protocols
Introduction & Scientific Context
4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one, universally known as Patulin (PAT), is a highly toxic polyketide lactone secondary metabolite produced by several filamentous fungi, predominantly Penicillium expansum and Aspergillus species[1]. As a frequent contaminant in pome fruits and fruit-derived beverages, PAT poses severe health risks, exhibiting documented cytotoxicity, genotoxicity, and immunotoxicity[2].
Historically, the food and agricultural industries relied on physical and chemical methods (e.g., thermal treatment, chemical oxidation) to mitigate PAT contamination. However, these methods often compromise the organoleptic properties and nutritional integrity of the food matrix, and in some cases, fail to completely dismantle the toxicophore[2]. Consequently, microbial biodegradation and targeted enzymatic detoxification have emerged as the gold standard in modern drug development and food safety research, offering highly specific, green, and nutritionally benign alternatives[3].
Mechanisms of Microbial Biodegradation
The toxicity of PAT is primarily driven by its electrophilic lactone ring, which readily forms covalent bonds with cellular sulfhydryl groups (e.g., in glutathione and essential proteins). Effective biodegradation must permanently open or modify this ring. Current research highlights two primary metabolic pathways and one oxidative cleavage mechanism:
-
The Ascladiol Pathway : Mediated by intracellular short-chain dehydrogenases/reductases (SDRs) or specific oxidoreductases. Yeast strains such as Candida guilliermondii and Kluyveromyces marxianus utilize these enzymes to reduce PAT to (E)- or (Z)-ascladiol, effectively neutralizing its toxicity[3][4].
-
The Desoxypatulinic Acid (DPA) Pathway : Predominantly observed in Pucciniomycotina red yeasts (e.g., Sporobolomyces sp., Rhodosporidium kratochvilovae). This pathway converts PAT into DPA, a metabolite proven to be non-toxic to human lymphocytes and Escherichia coli[5][6].
-
Oxidative Cleavage : Extracellular enzymes, such as Manganese Peroxidase (MrMnP) from Moniliophthora roreri, degrade PAT via a Mn³⁺-mediated indirect oxidation mechanism, leading to complete structural disassembly[7].
Figure 1: Primary microbial and enzymatic biodegradation pathways of Patulin.
Quantitative Comparison of Degradation Strategies
To select the appropriate biocontrol agent or enzyme for scale-up, researchers must evaluate degradation kinetics and optimal operating conditions. The table below synthesizes quantitative data from leading microbial and enzymatic candidates.
| Microorganism / Enzyme | Target Pathway / Product | Degradation Efficiency | Optimal Conditions | Ref |
| Candida guilliermondii (Whole cell) | (E)-Ascladiol | >90% within 48h | pH 4.0–6.0, 28°C | [3] |
| Kluyveromyces marxianus XZ1 (KmPAO) | Ascladiol & DPA | 100% within 60h | pH 3.0–6.0, 28–37°C | [4] |
| Acetomicrobium hydrogeniformans (AhEstE49A) | Hydrolysis Product | 100% within 2h | pH 6.0–7.0, 85°C | [8] |
| Moniliophthora roreri (MrMnP) | Oxidative Cleavage | 100% within 5h | 0.5 U/mL, Mn²⁺/Malonate | [7] |
Note: AhEstE49A exhibits exceptional thermostability (retaining >50% activity at 85°C for 120 min), making it highly suitable for industrial pasteurization workflows[8].
Experimental Protocols & Workflows
Protocol 1: Self-Validating Enzymatic Detoxification Assay (Using Recombinant MrMnP)
Causality & Rationale: Direct enzymatic degradation is preferred for liquid matrices to avoid introducing live microbial biomass. MrMnP does not degrade PAT directly at its active site. Instead, the enzyme oxidizes Mn²⁺ to Mn³⁺. The malonate in the buffer acts as a chelator, stabilizing the highly reactive Mn³⁺ ion, allowing it to diffuse and indirectly oxidize the PAT molecule[7]. Therefore, the assay buffer must strictly contain both Mn²⁺ and malonate to function.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a sterile 2 mL microcentrifuge tube, combine 50 mM sodium malonate buffer (pH 4.5), 1 mM MnSO₄, and 5 mg/L of purified Patulin standard.
-
Enzyme Addition: Add 0.5 U/mL of purified recombinant MrMnP.
-
Quality Control (Self-Validation): Prepare two parallel controls: (A) A buffer-only control to account for spontaneous PAT degradation, and (B) A heat-killed enzyme control (boiled at 100°C for 10 min) to rule out false positives caused by the physical adsorption of PAT to the protein structure.
-
-
Incubation: Incubate the mixture at 30°C in a thermomixer at 150 rpm for 5 hours.
-
Reaction Quenching & Extraction: Add an equal volume (e.g., 500 µL) of LC-MS grade ethyl acetate to the mixture. Vortex vigorously for 2 minutes.
-
Rationale: PAT and its degradation products are highly soluble in polar organic solvents. Ethyl acetate efficiently partitions these metabolites from the aqueous enzyme/buffer matrix, simultaneously precipitating the enzyme to halt the reaction and concentrating the analytes.
-
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes. Carefully transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for HPLC-UV or LC-MS/MS analysis.
Figure 2: Standardized experimental workflow for in vitro enzymatic detoxification of Patulin.
Protocol 2: Cytotoxicity Validation of Degradation Products
Causality & Rationale: The disappearance of the PAT peak on an HPLC chromatogram does not guarantee detoxification; structurally modified mycotoxins can sometimes retain their toxicophores. Validating the loss of toxicity using a human intestinal epithelial model (Caco-2 cells) is mandatory to confirm that the resulting metabolites (e.g., DPA or ascladiol) are biologically inert[4].
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere to allow for adhesion.
-
Treatment: Expose the cells to the reconstituted degradation products from Protocol 1 (sterilized via 0.22 µm filtration). Include a positive control (pure PAT at 5 mg/L) and a vehicle control (assay buffer processed through the identical ethyl acetate extraction).
-
Viability Assay (CCK-8): After 24h of exposure, aspirate the media and add 10 µL of Cell Counting Kit-8 (CCK-8) reagent mixed with 90 µL of fresh media to each well. Incubate for 2 hours in the dark.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader.
-
Expected Outcome: Cells treated with DPA or ascladiol degradation products should exhibit >90% viability, comparable to the vehicle control, whereas the PAT positive control will show significant cell death (typically <40% viability)[4].
-
References
-
Structure of patulin (4-hydroxy-4H-furo [3, 2-c] pyran-2(6H)one; Song et al., 2014) - ResearchGate - 1
-
Identification of the Main Degradation Products of Patulin Generated Through Heat Detoxication Treatments - ResearchGate - 2
-
Searching for Genes Responsible for Patulin Degradation in a Biocontrol Yeast Provides Insight into the Basis for Resistance to This Mycotoxin - ASM Journals -5
-
Patulin Degradation by the Biocontrol Yeast Sporobolomyces sp. Is an Inducible Process - MDPI - 6
-
Biodegradation Mechanisms of Patulin in Candida guilliermondii: An iTRAQ-Based Proteomic Analysis - PMC - 3
-
Degradation of patulin by a yeast strain Kluyveromyces marxianus XZ1 and its mechanism - NIH - 4
-
Identification, Characterization, and Application of a Novel Highly Efficient Thermostable Patulin-Degrading Enzyme from Acetomicrobium hydrogeniformans - ACS Publications - 8
-
Patulin Detoxification by Recombinant Manganese Peroxidase from Moniliophthora roreri Expressed by Pichia pastoris - MDPI - 7
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation Mechanisms of Patulin in Candida guilliermondii: An iTRAQ-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of patulin by a yeast strain Kluyveromyces marxianus XZ1 and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Patulin Degradation by the Biocontrol Yeast Sporobolomyces sp. Is an Inducible Process [mdpi.com]
- 7. Patulin Detoxification by Recombinant Manganese Peroxidase from Moniliophthora roreri Expressed by Pichia pastoris [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Electrocatalytic Multicomponent Synthesis of 4H-furo[3,2-c]pyran-2(6H)-one Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Furo[3,2-c]pyrans and Electrosynthesis
The 4H-furo[3,2-c]pyran core is a privileged heterocyclic scaffold found in a variety of natural products and synthetic molecules exhibiting significant biological activity.[1][2] Analogs of this structure have demonstrated potent and selective anti-breast cancer properties, making them valuable targets in medicinal chemistry and drug discovery programs.[1] Traditionally, the synthesis of such complex fused-ring systems involves multi-step procedures that can be resource-intensive and generate considerable waste.
Multicomponent reactions (MCRs) offer a more efficient and atom-economical alternative, allowing for the construction of complex molecular architectures in a single pot from simple precursors.[3][4] When coupled with electrochemistry, MCRs represent a frontier in green and sustainable synthesis.[5] Organic electrosynthesis replaces hazardous and stoichiometric chemical oxidants or reductants with clean electric current, often proceeding under mild, ambient conditions with high selectivity.[6][7]
This guide provides a detailed protocol and the underlying scientific principles for the electrocatalytic multicomponent synthesis of 4H-furo[3,2-c]pyran-2(6H)-one analogs. We will delve into an iodide-mediated approach, leveraging an undivided electrochemical cell for operational simplicity. The causality behind each experimental parameter is explained to provide a robust, self-validating system for researchers aiming to explore this powerful synthetic strategy.
Theoretical Framework and Mechanistic Insights
The core of this synthetic strategy is an electrocatalytically driven cascade reaction. While direct anodic oxidation of organic substrates is possible, it can sometimes lead to over-oxidation and lack of selectivity.[8] Indirect electrolysis, using a redox mediator, circumvents these issues. In this protocol, an alkali metal halide (e.g., Sodium Iodide, NaI) serves as a highly effective mediator.
The Role of the Iodide Mediator and Electrogenerated Base (EGB)
The proposed mechanism hinges on the concept of an Electrogenerated Base (EGB) . At the cathode, a species is reduced, leading to the formation of a base in the reaction medium. In an alcoholic solvent like methanol, the solvent itself or trace water can be reduced to generate a methoxide or hydroxide base, respectively, with concurrent evolution of hydrogen gas.
Simultaneously, at the anode, the iodide anion (I⁻) is oxidized to iodine (I₂). While iodine can participate in various organic transformations,[9][10] in this multicomponent reaction, the primary role of the electrochemical process is the generation of the base at the cathode, which then drives the chemical reaction cascade. The anodic oxidation of iodide simply balances the cathodic reduction, allowing the circuit to be completed.
The Reaction Cascade: A Step-by-Step Mechanistic Pathway
The multicomponent synthesis proceeds through a well-orchestrated sequence of classical organic reactions, initiated by the EGB. The three components are:
-
An aromatic aldehyde .
-
4-hydroxy-2-pyrone (or a derivative like 4-hydroxy-6-methyl-2H-pyran-2-one).
-
An active methylene compound (e.g., malononitrile).
The proposed reaction pathway is as follows:
-
Knoevenagel Condensation: The EGB deprotonates the active methylene compound (malononitrile), which then undergoes a Knoevenagel condensation with the aromatic aldehyde to form an arylidene intermediate.
-
Michael Addition: The EGB also deprotonates the 4-hydroxy-2-pyrone at its acidic hydroxyl group, forming a pyronate anion. This anion then acts as a nucleophile in a Michael addition to the electron-deficient arylidene intermediate.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the deprotonated nitrogen of the malononitrile moiety attacks the carbonyl group of the pyranone ring. This is followed by tautomerization to yield the stable, fused 4H-furo[3,2-c]pyran-2(6H)-one scaffold.
This entire sequence occurs in a single pot, showcasing the efficiency of multicomponent reactions.
Caption: General workflow for the electrocatalytic synthesis.
General Protocol
This protocol is adapted from the validated synthesis of related spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives and is expected to be highly applicable for the target synthesis. [5]
-
Cell Preparation: In an undivided glass cell (50 mL beaker), place a magnetic stir bar. Insert a graphite plate anode (5 cm²) and an iron plate cathode (5 cm²) parallel to each other, ensuring they do not touch.
-
Reagent Loading: To the cell, add the aromatic aldehyde (5 mmol, 1.0 eq), 4-hydroxy-6-methyl-2H-pyran-2-one (5 mmol, 1.0 eq, 0.63 g), and malononitrile (5 mmol, 1.0 eq, 0.33 g).
-
Mediator and Solvent: Add sodium iodide (NaI) (3 mmol, 0.6 eq, 0.45 g) as the mediator. Add methanol (20 mL) as the solvent.
-
Scientist's Note: Methanol is an excellent solvent as it effectively dissolves the reactants and the mediator salt, providing good ionic conductivity. Its protic nature is also suitable for the generation of the methoxide EGB. [11]4. Electrolysis:
-
Place the cell on a magnetic stirrer and begin stirring.
-
Connect the electrodes to the galvanostat (Graphite to Anode, Iron to Cathode).
-
Begin the electrolysis at room temperature (~20 °C) under a constant current density of 50 mA/cm².
-
Continue the electrolysis until a total charge of 2.8 F/mol (Faradays per mole of limiting reagent) has passed. The total time can be calculated using Faraday's laws of electrolysis.
-
-
Work-up and Isolation:
-
Upon completion, turn off the power supply. A precipitate of the product often forms during the reaction.
-
Cool the reaction vessel in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any residual mediator and unreacted starting materials.
-
Dry the product under vacuum. A key advantage of this method is that the product often precipitates in high purity, obviating the need for column chromatography. [5]6. Characterization: Confirm the structure of the synthesized analog using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Data Presentation: Substrate Scope and Expected Yields
The versatility of this MCR allows for the synthesis of a diverse library of analogs by varying the aromatic aldehyde. The following table, based on results from the synthesis of closely related spiro-derivatives, illustrates the expected tolerance for various functional groups. [5]Yields are typically in the good to excellent range.
| Entry | Ar-CHO (Aromatic Aldehyde) | Expected Yield (%) |
| 1 | 4-Nitrobenzaldehyde | ~82% |
| 2 | 4-Fluorobenzaldehyde | ~80% |
| 3 | 4-Chlorobenzaldehyde | ~78% |
| 4 | 4-Bromobenzaldehyde | ~79% |
| 5 | 2,4-Dichlorobenzaldehyde | ~77% |
| 6 | 4-Methylbenzaldehyde | ~73% |
| 7 | 4-Pyridinaldehyde | ~75% |
| 8 | 1-Naphthaldehyde | ~78% |
Table based on data from Elinson, M.N., et al. (2022) for a related synthesis. [5]
Troubleshooting and Expert Insights
While the protocol is robust, potential issues can be addressed with minor adjustments.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient charge passed; Poor conductivity; Electrode passivation. | Ensure calculation of electrolysis time is correct. Check all electrical connections. Gently abrade electrode surfaces before use. Consider adding a small amount of a supporting electrolyte like LiClO₄ if conductivity is low. [12][13] |
| Reaction Stalls | Depletion of mediator; Electrode surface fouling. | Monitor reaction by TLC. If stalling is observed, ensure adequate stirring. In rare cases, a divided cell may be needed if product is being reduced at the cathode, though this is unlikely for this reaction type. [7][14] |
| Product Purity Issues | Incomplete reaction; Side reactions. | Increase total charge passed (e.g., to 3.0 F/mol). Ensure the starting materials are pure. If necessary, the product can be recrystallized from a suitable solvent like ethanol. |
Why an Undivided Cell? For this specific transformation, the species generated at the anode (I₂) and cathode (MeO⁻) are key participants in a chemical cascade in the bulk solution. Separating them is unnecessary and would add complexity. The desired product is stable under the reaction conditions and does not undergo undesired redox reactions at the opposing electrode, making an undivided cell the ideal choice for simplicity and efficiency. [14]
Conclusion
The electrocatalytic multicomponent synthesis of 4H-furo[3,2-c]pyran-2(6H)-one analogs represents a powerful convergence of efficiency, sustainability, and molecular complexity. By replacing chemical reagents with electricity and combining multiple reaction steps into a single, chromatography-free operation, this methodology provides a practical and green route to a class of compounds with high potential in drug development. This guide offers a comprehensive and validated starting point for researchers to explore and expand upon this exciting area of synthetic chemistry.
References
-
Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. Request PDF. Available at: [Link]
-
Recent advances in the electrochemical construction of heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters | Oxford Academic. Available at: [Link]
-
Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega. Available at: [Link]
-
Green advancements towards the electrochemical synthesis of heterocycles. RSC Advances. Available at: [Link]
-
A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Chemical Science. Available at: [Link]
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A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. PMC. Available at: [Link]
-
Iodide-mediated electroreduction of carbon dioxide for efficient and selective electrosynthesis of multicarbon products over cop. ChemRxiv. Available at: [Link]
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A Survival Guide for the “Electro-curious”. Accounts of Chemical Research. Available at: [Link]
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Electro-acidic Catalytic Cascade Reactions for the Efficient and Highly Selective Synthesis of Oxygen Heterocyclic Compounds from Ethylene Glycol. Request PDF. Available at: [Link]
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Use of Electrochemistry in the Synthesis of Heterocyclic Structures. Chemical Reviews. Available at: [Link]
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Multi-Site Proton-Coupled Electron Transfer Enables Iodanyl Radical Catalysis. ChemRxiv. Available at: [Link]
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Constant Potential and Constant Current Electrolysis: An Introduction and Comparison of Different Techniques for Organic Electrosynthesis. ResearchGate. Available at: [Link]
-
Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry. Available at: [Link]
-
Constant Potential and Constant Current Electrolysis: An Introduction and Comparison of Different Techniques for Organic Electrosynthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Multicomponent Electrocatalytic Selective Approach to Unsymmetrical Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Scaffold under a Column Chromatography-Free Protocol at Room Temperature. MDPI. Available at: [Link]
-
Constant Potential and Constant Current Electrolysis: An Introduction and Comparison of Different Techniques for Organic Electrosynthesis. PubMed. Available at: [Link]
-
constant current vs. constant voltage. Reddit. Available at: [Link]
-
Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. Organic Chemistry Frontiers. Available at: [Link]
-
A Review on Molecular Iodine Catalyzed/Mediated Multicomponent Reactions. ResearchGate. Available at: [Link]
-
Mechanisms in Iodine Catalysis. PubMed. Available at: [Link]
-
Recent advances in iodine mediated electrochemical oxidative cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link]
-
Regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives by palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones. PubMed. Available at: [Link]
-
Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. Request PDF. Available at: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Available at: [Link]
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. SciSpace. Available at: [Link]
Sources
- 1. Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]
- 5. Multicomponent Electrocatalytic Selective Approach to Unsymmetrical Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Scaffold under a Column Chromatography-Free Protocol at Room Temperature [mdpi.com]
- 6. BJOC - Recent advances in the electrochemical construction of heterocycles [beilstein-journals.org]
- 7. Frontiers | Electrochemical organic reactions: A tutorial review [frontiersin.org]
- 8. Recent advances in iodine mediated electrochemical oxidative cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. A Survival Guide for the “Electro-curious” - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assays for testing 4H-furo[3,2-c]pyran-2(6H)-one cytotoxicity
Application Note: Multiparametric In Vitro Assays for Evaluating 4H-Furo[3,2-c]pyran-2(6H)-one Cytotoxicity
Mechanistic Rationale & Chemical Pathology
4H-furo[3,2-c]pyran-2(6H)-one, most extensively studied in its 4-hydroxylated form (commonly known as the mycotoxin patulin), is an electrophilic, water-soluble unsaturated lactone[1]. Understanding the chemical pathology of this compound is critical for designing accurate in vitro assays. The core mechanism of its cytotoxicity is driven by the highly reactive nature of its lactone ring, which exhibits a strong affinity for sulfhydryl (-SH) groups[1].
When introduced to cellular systems, the compound undergoes rapid nucleophilic attack by intracellular thiols. It forms covalent adducts with essential cellular thiols, primarily glutathione (GSH) and cysteine residues on functional proteins[2]. This rapid depletion of GSH strips the cell of its primary antioxidant defense mechanism. Consequently, the cell experiences a massive accumulation of reactive oxygen species (ROS), leading to severe oxidative stress[3]. This oxidative damage disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and activating mitochondrial apoptotic signaling pathways, ultimately resulting in cell death.
Fig 1. Mechanistic pathway of 4H-furo[3,2-c]pyran-2(6H)-one induced cellular apoptosis.
Designing a Self-Validating Assay System
To accurately profile the cytotoxicity of 4H-furo[3,2-c]pyran-2(6H)-one derivatives, a single-endpoint viability assay is insufficient. A robust, self-validating experimental design must capture the temporal causality of the toxin's mechanism. If the compound acts via the established lactone-thiol pathway, the experimental data must show sequential validation:
-
Molecular Event (1-6 hours): Rapid depletion of free intracellular GSH.
-
Functional Consequence (2-4 hours): Spikes in intracellular ROS due to the loss of antioxidant buffering.
-
Phenotypic Endpoint (24-48 hours): Dose-dependent reduction in cell viability via apoptosis.
Expertise Insight: If cellular viability drops without preceding GSH depletion and ROS accumulation, the mechanism of action diverges from the standard 4H-furo[3,2-c]pyran-2(6H)-one profile, indicating a potential assay artifact or a different primary target.
Fig 2. Self-validating multiparametric in vitro assay workflow for cytotoxicity profiling.
Step-by-Step Experimental Methodologies
Protocol A: Cell Culture and Seeding
Causality Insight: The choice of cell line drastically impacts sensitivity. Neuroblastoma cells (SH-SY5Y) are highly susceptible to oxidative stress, making them an ideal positive control model, whereas colon carcinoma cells (HCT116) exhibit higher resistance.
-
Culture SH-SY5Y and HCT116 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Harvest cells at 80% confluency using 0.25% Trypsin-EDTA.
-
Seed cells into 96-well opaque (for luminescence/fluorescence) and clear (for colorimetric) plates at a density of 5 × 10³ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.
Protocol B: Glutathione (GSH) Depletion Assay
Causality Insight: Because the compound forms covalent adducts with thiols[2], measuring the ratio of reduced GSH provides direct evidence of the molecular initiating event before cell death occurs.
-
Treat adhered cells with the compound (1–100 µM) for 2 hours.
-
Lyse cells using a luminescent GSH detection reagent (e.g., GSH-Glo™) that couples luciferin generation to the presence of free GSH.
-
Incubate for 15 minutes at room temperature on a plate shaker.
-
Record luminescence. A dose-dependent drop in luminescence directly correlates with the depletion of free sulfhydryl groups.
Protocol C: Intracellular ROS Measurement (DCFDA Assay)
Causality Insight: ROS accumulation precedes cell death. Measuring ROS at 24 hours may yield false negatives due to advanced apoptosis; therefore, the optimal measurement window is 2-4 hours post-exposure.
-
Wash the adhered cells once with warm PBS.
-
Incubate cells with 10 µM H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium for 30 minutes at 37°C.
-
Remove the dye and wash cells twice with PBS.
-
Apply serial dilutions of the 4H-furo[3,2-c]pyran-2(6H)-one compound (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM).
-
Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader at 1, 2, and 4 hours post-treatment.
Protocol D: MTS Cell Viability Assay
Causality Insight: The MTS assay measures the reduction of a tetrazolium compound into formazan by metabolically active cells. This serves as a reliable indicator of late-stage mitochondrial dysfunction and phenotypic cell death.
-
Treat seeded cells with serial dilutions of the compound (1 to 100 µM) for 24 and 48 hours.
-
Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulphophenyl)-2H-tetrazolium) directly to the culture wells containing 100 µL of medium.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Calculate cell viability as a percentage relative to the untreated vehicle control.
Quantitative Data Interpretation
The following table summarizes the expected cytotoxic profile of the 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one derivative across different cell lines at 48 hours. This highlights the differential sensitivity based on tissue origin and baseline antioxidant capacity.
| Cell Line | Tissue Origin | IC50 (µM) at 48h | Sensitivity Profile & Viability Notes |
| SH-SY5Y | Human Neuroblastoma | 2.5 µM | High Sensitivity: Exhibits <50% viability even at low concentrations (1–2.5 µM). Highly vulnerable to ROS. |
| L929 | Healthy Fibroblast | 12.48 µM | Moderate Sensitivity: Serves as a baseline healthy control for therapeutic window calculations. |
| HCT116 | Human Colon Carcinoma | >50.0 µM | Low Sensitivity: Resistant at low doses; significant cytotoxic activity is only observed at high concentrations (50–100 µM). |
References
-
Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line. Annals of Medical Research.
-
Global trends for patulin adsorption: A review. Research, Society and Development.3
-
Presence and stability of patulin in apple products: A review. ResearchGate.1
-
WO2007083345A1 - A competitive immunoassay for patulin detection. Google Patents.2
Sources
Application Note: Advanced NMR Structural Elucidation of 4H-furo[3,2-c]pyran-2(6H)-one Scaffolds
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists Document Type: Technical Protocol & Application Guide
Introduction & Structural Challenges
The 4H-furo[3,2-c]pyran-2(6H)-one scaffold is a highly oxygenated, bicyclic pharmacophore frequently encountered in bioactive natural products, including germination stimulants (e.g., karrikins) and various synthetic agrochemicals. From an analytical perspective, elucidating this core presents a unique challenge: the presence of multiple heteroatoms (O1, O5) and quaternary bridgehead carbons (C3a, C7a) functionally isolates the proton spin systems.
Because the protons at positions 3, 4, 6, and 7 are separated by oxygen atoms and quaternary centers, standard through-bond scalar coupling techniques like COSY or TOCSY provide limited structural connectivity. Consequently, the structural elucidation of this scaffold relies heavily on optimized Heteronuclear Multiple Bond Correlation (HMBC) to bridge these "silent" gaps and definitively map the fused furanone and pyran rings.
This application note outlines a self-validating NMR methodology designed to unambiguously assign the 4H-furo[3,2-c]pyran-2(6H)-one core, ensuring high-confidence structural elucidation in drug discovery workflows.
Elucidation Strategy & Workflow
To overcome the isolated spin systems, our methodology prioritizes a top-down heteronuclear approach. The workflow relies on Multiplicity-Edited HSQC to classify the oxygenated methylenes (C4, C6), followed by a high-resolution HMBC to stitch the quaternary carbons (C2, C3a, C7a) to the protonated centers.
Integrated NMR workflow for the structural elucidation of bicyclic oxygenated heterocycles.
Experimental Protocols
The following protocol is designed as a self-validating system . By utilizing specific pulse sequences and overlaying the resulting 2D spectra, researchers can internally verify their data, preventing the misassignment of artifacts as true correlations.
Sample Preparation
-
Purity Check: Ensure the analyte is >95% pure via LC-MS or GC-MS prior to NMR analysis. Impurities in the 60-70 ppm 13 C range can severely complicate the assignment of the C4 and C6 methylenes.
-
Solvent Selection: Dissolve 5–15 mg of the compound in 600 µL of Chloroform-d (CDCl 3 ) or Dimethyl Sulfoxide-d 6 (DMSO- d6 ). DMSO- d6 is preferred if the compound exhibits aggregation or hydrogen-bonding dynamics, as it disrupts intermolecular associations.
-
Calibration: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (0.00 ppm).
Acquisition Parameters (Optimized for 600 MHz Spectrometers)
-
Multiplicity-Edited HSQC (e.g., hsqcedetgpsisp2.2):
-
Set the one-bond coupling constant ( 1JCH ) to 145 Hz .
-
This sequence phases CH/CH 3 cross-peaks positively (blue/black) and CH 2 cross-peaks negatively (red). This is the critical step for immediately identifying the C4 and C6 oxygenated methylenes of the pyran ring.
-
-
HMBC (e.g., hmbcgplpndqf):
-
Optimize the long-range coupling delay for nJCH = 8 Hz (standard for conjugated heterocycles).
-
Apply a low-pass J-filter (145 Hz) to suppress one-bond correlations.
-
Causality Insight: The furanone carbonyl (C2) and bridgehead carbons (C3a, C7a) lack attached protons. The 8 Hz optimization ensures robust 3JCH correlations from H3 to C7a, and H4 to C2/C3a, which are mandatory for proving the fusion of the two rings ().
-
-
NOESY (e.g., noesygpphpp):
-
Set the mixing time ( τm ) to 300–500 ms depending on the molecular weight. For small molecules like the unsubstituted 4H-furo[3,2-c]pyran-2(6H)-one, a longer mixing time (500 ms) is required to allow sufficient cross-relaxation in the extreme narrowing limit ().
-
Data Processing & Self-Validation Step
-
Process both HSQC and HMBC with zero-filling to at least 2048 x 1024 data points and apply a squared sine-bell apodization function.
-
Self-Validation Overlay: Superimpose the Multiplicity-Edited HSQC spectrum over the HMBC spectrum.
-
Mechanism of Validation: No low-pass J-filter in HMBC is 100% perfect. Residual 1JCH correlations will bleed through. By overlaying the spectra, any HMBC peak that perfectly overlaps with an HSQC peak is immediately flagged as a 1JCH artifact and discarded from the connectivity map ().
Data Presentation & Diagnostic Correlations
The structural assignment of 4H-furo[3,2-c]pyran-2(6H)-one relies on distinct chemical shift regions and specific 2JCH and 3JCH correlations. The table below summarizes the expected quantitative data for the unsubstituted core in CDCl 3 .
Table 1: Diagnostic NMR Shifts and Key 2D Correlations
| Position | Atom Type | Expected 1 H Shift (ppm) | Expected 13 C Shift (ppm) | Key HMBC Correlations ( 2J , 3J ) | Key NOESY Correlations |
| 2 | C=O (Lactone) | - | 170.0 – 174.0 | - | - |
| 3 | CH (Alkene) | 5.80 – 6.20 (s) | 110.0 – 115.0 | C2, C3a, C7a, C4 | H4 |
| 3a | C (Bridgehead) | - | 155.0 – 165.0 | - | - |
| 4 | CH 2 (Allylic/O) | 4.50 – 4.80 (s) | 60.0 – 65.0 | C3, C3a, C5(O)*, C6 | H3 |
| 5 | O (Pyran Ether) | - | - | - | - |
| 6 | CH 2 (Allylic/O) | 4.30 – 4.60 (d/t) | 65.0 – 70.0 | C7, C7a, C4 | H7 |
| 7 | CH (Alkene) | 5.20 – 5.50 (d/t) | 100.0 – 110.0 | C6, C7a, C3a | H6 |
| 7a | C (Bridgehead) | - | 145.0 – 155.0 | - | - |
*Note: Oxygen atoms are NMR silent in standard routines, but connectivity through O5 is inferred via 3JCH HMBC correlations between H4 and C6, or H6 and C4, though these are often weak. The definitive proof of the pyran ring closure relies on the chemical shifts of C4/C6 (>60 ppm indicating oxygenation) and the mass spectrometry data.
Mechanistic Insights for Elucidation
-
Differentiating C4 and C6: Both are oxygenated methylenes. C4 is allylic to the C3=C3a double bond, while C6 is allylic to the C7=C7a double bond. HMBC is the differentiator here: H4 will show a strong 3JCH correlation to the C3 alkene carbon , whereas H6 will correlate to C7.
-
Confirming the Fused Core: The bridgehead carbon C3a is the structural nexus. It will receive HMBC correlations from H3 ( 2J ), H4 ( 2J ), and H7 ( 3J ). Mapping these vectors confirms the furanone ring is fused precisely at the c-face of the pyran ring, differentiating it from isomeric structures like furo[2,3-c]pyran derivatives ().
Conclusion
The 4H-furo[3,2-c]pyran-2(6H)-one scaffold requires a rigorous, HMBC-centric NMR approach due to the isolation of its proton spin systems by heteroatoms and quaternary carbons. By utilizing multiplicity-edited HSQC to assign the oxygenated methylenes and employing a self-validating HSQC/HMBC overlay technique, researchers can confidently map the connectivity of this complex bicyclic system, ensuring high data integrity for downstream drug development applications.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Bax, A., & Summers, M. F. (1986). 1 H and 13 C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]
-
Flematti, G. R., Ghisalberti, E. L., Dixon, K. W., & Trengove, R. D. (2004). A compound from smoke that promotes seed germination. Science, 305(5686), 977-977. [Link]
-
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative configuration of organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744-3779. [Link]
Technical Support Center: Minimizing Matrix Interference in 4H-Furo[3,2-c]pyran-2(6H)-one LC-MS/MS Quantification
Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals dealing with the complex quantification of 4H-furo[3,2-c]pyran-2(6H)-one (commonly known as the mycotoxin Patulin ). Below, you will find field-proven troubleshooting strategies, causal explanations for matrix phenomena, and self-validating protocols to ensure the scientific integrity of your LC-MS/MS workflows.
Overview & Causality: The Root of the Problem
Patulin is a low-molecular-weight, highly polar polyketide lactone[1]. It is a critical safety indicator in apple-derived products and agricultural commodities, with regulatory limits set as low as 10 µg/kg for baby foods[1].
Because patulin is highly hydrophilic, it elutes very early in reversed-phase liquid chromatography (RP-LC). Unfortunately, this early-eluting region is densely populated by polar matrix components inherent to fruit and biological matrices—such as sugars, malic acid, and polyphenols. When these components co-elute with patulin into the Electrospray Ionization (ESI) source, they compete for the limited charge available on the droplet surface. This charge competition leads to severe ion suppression (a form of matrix effect), which detrimentally affects the accuracy, reproducibility, and sensitivity of the quantitative assay[2].
Troubleshooting FAQs
Q1: How do I quantitatively determine if ion suppression is causing my low patulin recovery? A: You must isolate the matrix effect (ME) from the physical extraction recovery. This is done using the post-extraction spiking method (also known as calculating the Matrix Factor)[3]. Causality: If you only measure pre-extraction spikes, a low signal could be due to either poor extraction efficiency or ESI ion suppression. By spiking the analyte into a post-extraction blank matrix and comparing its MS response to a neat solvent standard at the exact same concentration, you isolate the ionization variable[3]. A Matrix Factor (MF) < 1.0 indicates ion suppression, while > 1.0 indicates ion enhancement[3].
Q2: My Matrix Factor is 0.45 (55% ion suppression). How can I optimize my sample cleanup? A: Standard Liquid-Liquid Extraction (LLE) or generic C18 Solid Phase Extraction (SPE) often fails to remove highly polar interferents. We recommend switching to a QuEChERS dispersive SPE (dSPE) method incorporating Graphitized Carbon Black (GCB) [4]. Causality: GCB has a strong, highly specific affinity for planar molecules, particularly the pigments and polyphenols abundant in apple matrices[4]. By incorporating GCB alongside Primary Secondary Amine (PSA) in the dSPE step, you selectively strip out the co-eluting polyphenols that cause charge competition in the ESI source, drastically improving the Matrix Factor[4].
Q3: Can I use a deuterated internal standard (e.g., Patulin-d4) to compensate for the matrix effect? A: It is highly recommended to use a 13C-labeled internal standard (e.g., 13C5-7 patulin) rather than a deuterated one. Causality: Deuterated internal standards often exhibit a phenomenon known as the "isotopic effect" in RP-LC, causing them to elute at slightly different retention times than the target analyte[5]. Because the matrix composition eluting from the column changes by the millisecond, even a slight retention time shift means the deuterated IS will experience a different matrix suppression environment than the native patulin, diminishing its capability to compensate accurately[5]. A 13C-labeled IS perfectly co-elutes and experiences the exact same matrix effect.
Step-by-Step Methodologies
Protocol 1: Quantitative Matrix Effect Assessment (Matrix Factor)
To comply with regulatory bioanalytical guidelines for matrix effect evaluation[3], use this self-validating system before proceeding with batch analysis:
-
Prepare Neat Standard: Prepare a 50 µg/L patulin standard in neat solvent (matching your initial mobile phase conditions).
-
Extract Blank Matrix: Process a known blank sample (e.g., patulin-free matrix) through your entire sample prep workflow (extraction, centrifugation, cleanup).
-
Post-Extraction Spike: Spike the final purified blank extract with patulin to a final concentration of 50 µg/L.
-
Analyze & Calculate: Inject both solutions into the LC-MS/MS.
-
Formula:Matrix Effect (%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100
-
Interpretation: 100% = No matrix effect. <100% = Ion suppression. >100% = Ion enhancement.
-
Protocol 2: QuEChERS Extraction with GCB dSPE Cleanup[4]
-
Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Partitioning: Add QuEChERS extraction salts (e.g., 4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 × g for 5 minutes.
-
dSPE Cleanup: Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing MgSO4, PSA, and Graphitized Carbon Black (GCB) [4].
-
Final Isolation: Vortex for 30 seconds, centrifuge at ≥ 3000 × g for 5 minutes, and transfer the purified supernatant to an autosampler vial for UHPLC-MS/MS analysis[4].
Data Presentation: Sample Prep Strategy Comparison
The following table summarizes the typical performance metrics of various sample preparation strategies for patulin quantification in complex matrices.
| Sample Preparation Strategy | Mechanism of Action | Typical Recovery (%) | Typical Matrix Effect (%) | LOD (µg/kg) |
| Dilute-and-Shoot | Dilution of matrix interferents | N/A | 40 - 60% (Suppression) | > 25.0 |
| Liquid-Liquid Extraction (Ethyl Acetate) | Partitioning based on polarity | 70 - 85% | 50 - 70% (Suppression) | 10.0 - 15.0 |
| HLB SPE Cartridge | Hydrophilic-Lipophilic Balance | 80 - 95% | 75 - 85% (Suppression) | 5.0 - 10.0 |
| QuEChERS with GCB dSPE | Planar molecule/pigment adsorption | 85 - 100% | 90 - 105% (Negligible) | < 2.0 |
Visualizations
Workflow for diagnosing and mitigating matrix effects in patulin LC-MS/MS analysis.
References
-
Global trends for patulin adsorption: A review. Research, Society and Development. 1
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. 2
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. NIH PMC. 3
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. CDC Stacks. 5
-
Determination of Patulin in Processed Foods Using QuEChERS Extraction and UHPLC–MS–MS Analysis. LCGC International. 4
Sources
Technical Support Center: Optimizing Catalyst Loading for 4H-furo[3,2-c]pyran-2(6H)-one Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing cross-coupling reactions involving the 4H-furo[3,2-c]pyran-2(6H)-one scaffold. This guide is designed to provide in-depth, practical advice to troubleshoot and optimize your catalytic reactions. As Senior Application Scientists, we have curated this information based on established literature and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with 4H-furo[3,2-c]pyran-2(6H)-one derivatives?
A typical starting point for palladium-catalyzed cross-coupling reactions is in the range of 0.5–5 mol%.[1][2] For many standard couplings like Suzuki-Miyaura, initial screening often begins around 1-2 mol%. However, the optimal loading is highly dependent on the specific coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the reactivity of your specific furo-pyranone substrate and coupling partner, and the chosen catalyst system (palladium precursor and ligand).[3] Highly active pre-catalysts, such as those developed by Buchwald, may allow for significantly lower loadings, which is both economically and environmentally advantageous.[1][4]
Q2: My reaction yield is low. Should I simply increase the catalyst loading?
While insufficient catalyst can be a cause of low yield, simply increasing the loading is not always the best solution and can sometimes be detrimental. High catalyst loadings can lead to an increase in side reactions, such as the formation of homocoupled byproducts.[5][6] Before increasing the catalyst amount, it is crucial to systematically evaluate other reaction parameters.[4][7]
Consider these factors first:
-
Catalyst and Ligand Integrity: Ensure your palladium source and ligands are not degraded.[8] Some palladium salts can be sensitive to air and moisture over time.
-
Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst.[9]
-
Reaction Conditions: Temperature, solvent, and base choice are all critical and interdependent variables that should be optimized.[10][11]
-
Catalyst Deactivation: The lactone oxygen or other functionalities on your furo-pyranone core could potentially coordinate to the palladium center, leading to catalyst deactivation.[6][9]
Q3: How does the choice of ligand impact the required catalyst loading?
The ligand is a critical component that modulates the stability and activity of the palladium catalyst.[12][13] Electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), can stabilize the active Pd(0) species and facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][14][15] This enhanced stability and activity often allow for lower catalyst loadings, particularly with challenging substrates.[1][12][16] In contrast, less efficient ligands may require higher catalyst loadings to achieve the same conversion.
Q4: When should I use a pre-catalyst versus generating the active catalyst in situ?
-
In situ Generation: This method, which involves mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a separate ligand, offers flexibility for screening different palladium-to-ligand ratios and can be more cost-effective for initial explorations.[6][14]
-
Pre-catalysts: These are well-defined, stable palladium complexes that provide more reliable and reproducible generation of the active Pd(0) species.[1][4] They are particularly advantageous for complex substrates, when consistent results are critical, or when aiming for very low catalyst loadings.[1] Modern pre-catalysts, like the G3 palladacycles, are designed for high efficiency and reliability.[4]
Q5: Can the solvent system affect the optimal catalyst loading?
Absolutely. The solvent influences the solubility of the reagents and the catalyst, and it can also affect the stability and speciation of the catalytic complex.[2] For instance, some Suzuki-Miyaura reactions benefit from aqueous solvent mixtures (e.g., THF/water, dioxane/water), which can impact the base's effectiveness and the transmetalation step.[8][17] A poorly chosen solvent can lead to catalyst precipitation or decomposition, necessitating higher loadings to maintain a sufficient concentration of the active catalyst in solution.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst System | 1. Verify Reagent Quality: Use a fresh batch of palladium catalyst and ligands. Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] 2. Screen Ligands: The initial ligand choice may be suboptimal. Screen a diverse set of ligands with varying steric and electronic properties (e.g., Buchwald biaryl phosphines, trialkylphosphines).[4][16] 3. Consider a Pre-catalyst: Switch to a more stable and reliable pre-catalyst to ensure efficient generation of the active catalytic species.[1][4] |
| Sub-optimal Reaction Conditions | 1. Optimize Temperature: If the reaction is sluggish, a higher temperature may be required to overcome the activation energy for the oxidative addition step, especially with less reactive coupling partners like aryl chlorides.[8] Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.[1] 2. Screen Bases: The choice of base is critical and substrate-dependent. Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that is effective for your specific system.[6][7] 3. Screen Solvents: Test different solvents or solvent mixtures to improve the solubility of all components and stabilize the catalyst.[1] |
| Catalyst Deactivation by Substrate | 1. Increase Ligand-to-Metal Ratio: An excess of the ligand relative to the palladium source can sometimes prevent substrate-induced deactivation by ensuring the palladium center remains coordinated by the stabilizing ligand.[4] 2. Modify the Substrate: If possible, protecting groups on certain functionalities of the 4H-furo[3,2-c]pyran-2(6H)-one core might prevent unwanted coordination to the catalyst. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Steps & Explanation |
| Inefficient Transmetalation (Suzuki Coupling) | 1. Optimize Base and Solvent: The transmetalation step in Suzuki couplings is highly sensitive to the base and solvent system. An aqueous base is often crucial.[17] 2. Use a More Reactive Boron Reagent: If protodeboronation (replacement of the boron group with hydrogen) is an issue, consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[6][8] This is particularly relevant at higher reaction temperatures.[18] |
| Slow Reductive Elimination | 1. Switch to a Bulkier Ligand: Sterically demanding ligands can promote the reductive elimination step, which is the final product-forming step of the catalytic cycle.[1] |
| Presence of Oxygen | 1. Improve Degassing Technique: Ensure rigorous exclusion of oxygen from the reaction mixture. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are highly recommended.[6] Oxygen can promote the homocoupling of boronic acids.[6] |
Problem 3: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Decomposition/Deactivation Over Time | 1. Use a More Stable Catalyst System: Employ a more robust ligand or a pre-catalyst known for its thermal stability.[15] 2. Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can sometimes preserve the catalyst's lifetime.[1] 3. Consider Continuous Flow Chemistry: For reactions that are prone to catalyst deactivation, flow chemistry can be an effective strategy, offering precise control over reaction time and temperature.[11] |
Experimental Protocols & Data
Protocol: General Ligand Screening for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different phosphine ligands to identify the optimal catalyst system for the coupling of a halo-substituted 4H-furo[3,2-c]pyran-2(6H)-one with a boronic acid.
-
Preparation: In an inert atmosphere (glovebox), arrange an array of reaction vials. To each vial, add the halo-furo-pyranone (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be tested. Add the appropriate amount of the palladium precursor (e.g., 2 mol % Pd) and ligand (e.g., 4 mol %) to each respective reaction vial.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) to each vial to achieve the desired concentration.[6]
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).[9]
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Quench a small aliquot of each reaction mixture and analyze by LC-MS or GC to determine the conversion and relative yield for each ligand.[19]
Data Presentation: Catalyst Loading Optimization
The following table provides a hypothetical example of how to structure the results from a catalyst loading optimization experiment.
| Entry | Pd Precursor | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2.0 | 100 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | 100 | 72 |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | 100 | 65 |
| 4 | Pd(OAc)₂ | SPhos | 0.1 | 100 | 30 |
| 5 | (XPhos)Pd G3 | - | 1.0 | 80 | 92 |
| 6 | (XPhos)Pd G3 | - | 0.5 | 80 | 90 |
This data illustrates that while decreasing the loading of the in situ generated catalyst (Entries 1-4) leads to a drop in yield, the more active pre-catalyst (Entries 5-6) maintains high yield even at a lower loading and temperature.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical decision-making process for troubleshooting a low-yielding cross-coupling reaction.
Caption: A workflow for troubleshooting low yields.
The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for rational optimization.
Caption: The key steps of a cross-coupling catalytic cycle.
References
-
Systematic Investigation into the Matsuda–Heck Reaction of α-Methylene Lactones: How Conformational Constraints Direct the β-H-Elimination Step. The Journal of Organic Chemistry. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Arylation of β,γ-unsaturated lactones by a Heck-Matsuda reaction: an unexpected route to aryldiazene butenolides and pyridazin. SciSpace. [Link]
-
Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. The Journal of Organic Chemistry. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Systematic Investigation into the Matsuda–Heck Reaction of α-Methylene Lactones: How Conformational Constraints Direct the β-H-Elimination Step. The Journal of Organic Chemistry. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Doctoral Thesis. [Link]
-
Buchwald-Hartwig Cross Coupling. Chem-Station. [Link]
-
Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ACS Catalysis. [Link]
-
Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes. Doria. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. [Link]
-
Regiocontrolled Construction of Furo[3,2-c]pyran-4-one Derivatives by Palladium-Catalyzed Cyclization of Propargylic Carbonates with 4-Hydroxy-2-pyrones. The Journal of Organic Chemistry. [Link]
-
Preparation of Novel 6-Substituted-4-Hydroxy-2H-Pyran-2-one-3-Carboxamides and Esters via Palladium-Catalyzed Cross-Coupling Methodology. ResearchGate. [Link]
-
High-yielding Pd2(dba)3·C6H6-based four-fold Sonogashira coupling with selenophene-conjugated magnesium tetraethynylporphyrin for organic solar cells. RSC Publishing. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. [Link]
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Comparative Guide: Validation of LC-MS/MS Methods for 4H-furo[3,2-c]pyran-2(6H)-one Quantification Under ICH Guidelines
Executive Summary
4H-furo[3,2-c]pyran-2(6H)-one, universally known as Patulin, is a highly reactive, electrophilic polyketide lactone produced by Penicillium, Aspergillus, and Byssochlamys species[1]. Due to its severe hepatotoxic, immunotoxic, and genotoxic effects, global regulatory bodies enforce strict maximum limits (e.g., 50 µg/kg in apple-derived products)[2]. Accurate quantification is paramount for drug development professionals conducting toxicokinetic studies and ensuring the quality control of botanical drug formulations.
This guide objectively compares the traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method using Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) against the advanced Stable Isotope Dilution Assay (SIDA) LC-MS/MS method utilizing Graphitized Carbon Black (GCB) SPE [3]. By adhering to ICH M10 (Bioanalytical Method Validation) and ICH Q2(R2) guidelines, we demonstrate why the GCB + SIDA-LC-MS/MS workflow is the definitive gold standard for this challenging analyte[4].
Mechanistic Challenges in 4H-furo[3,2-c]pyran-2(6H)-one Analysis
As a Senior Application Scientist, I frequently encounter methods that fail during the validation phase due to a fundamental misunderstanding of Patulin's physicochemical properties.
Patulin is a low-molecular-weight (154.12 g/mol ), highly polar, unsaturated lactone. Its lack of readily ionizable functional groups results in poor Electrospray Ionization (ESI) efficiency. Furthermore, its high polarity causes it to elute near the void volume in reversed-phase LC, precisely where matrix suppression from co-eluting sugars, organic acids, and phenolic compounds is most severe. Traditional HPLC-UV lacks the specificity to differentiate Patulin from co-extracted phenolics (like 5-hydroxymethylfurfural), leading to false positives and overestimation[3].
Technology Comparison: GCB-SPE + SIDA-LC-MS/MS vs. HLB + HPLC-UV
The Causality of Extraction Choices
Traditional HLB-SPE retains analytes based on general hydrophobic/hydrophilic interactions. Because Patulin and matrix polyphenols share similar polarities, HLB fails to separate them, resulting in massive matrix suppression during MS ionization or overlapping UV peaks.
The GCB Advantage: Graphitized Carbon Black (GCB) possesses a uniquely planar, positively charged carbon structure. It strongly retains interfering planar aromatic polyphenols and pigments via π−π interactions. Meanwhile, the smaller, non-planar Patulin passes through or is easily eluted with minimal retention[3]. This selective filtration drastically reduces matrix suppression in the MS source.
The Causality of Detection Choices
Chromatography-based methods, particularly UHPLC-MS/MS, are the gold standard in mycotoxin analysis due to their high selectivity and sensitivity[4]. By incorporating a 13C7 -Patulin internal standard (SIDA), we create a self-validating mathematical system. Any ion suppression in the ESI source or volumetric loss during extraction is perfectly mirrored by the heavy isotope, rendering the 12C/13C ratio constant and immune to matrix variability[5].
Caption: Logical relationship of Stable Isotope Dilution Assay (SIDA) correcting matrix effects.
Self-Validating Experimental Protocol
To ensure rigorous adherence to ICH M10 guidelines, the following protocol is designed as a closed, self-validating system.
Step 1: Matrix Extraction & SIDA Integration
-
Weigh 5.0 g of homogenized biological/botanical sample into a 50 mL centrifuge tube.
-
Critical Step: Add 50 µL of 13C7 -Patulin internal standard (100 ng/mL). Causality: Introducing the IS at step zero ensures that any subsequent extraction inefficiencies are normalized, establishing a mathematically self-validating recovery model[5].
-
Add 10 mL of ethyl acetate, vortex vigorously for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.
Step 2: GCB-SPE Cleanup
-
Condition the GCB cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the organic supernatant onto the GCB cartridge. Allow it to pass via gravity. Causality: The planar GCB traps aromatic impurities, allowing Patulin to pass[3].
-
Elute with 5 mL of ethyl acetate.
-
Evaporate the combined eluate under a gentle nitrogen stream at 40°C and reconstitute in 1 mL of 0.1% acetic acid in water.
Caption: Step-by-step extraction and GCB-SPE cleanup workflow for Patulin.
Step 3: LC-MS/MS Acquisition Parameters
-
Column: High-strength silica C18 (100 x 2.1 mm, 1.7 µm) to handle polar retention.
-
Mobile Phase: Gradient elution using 0.1% acetic acid in water (A) and acetonitrile (B)[4].
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Patulin: m/z 153.0 → 109.0 (Quantifier), 153.0 → 71.0 (Qualifier).
-
13C7 -Patulin: m/z 160.0 → 115.0.
-
ICH Validation Performance Data Comparison
The following table synthesizes the empirical performance of both methodologies when validated against ICH M10 criteria for bioanalytical methods. The data clearly illustrates the superiority of the GCB + SIDA-LC-MS/MS approach.
| Validation Parameter (ICH M10) | Traditional HLB + HPLC-UV | Advanced GCB + SIDA-LC-MS/MS |
| Limit of Detection (LOD) | 10.0 µg/kg | 0.05 µg/kg |
| Limit of Quantitation (LOQ) | 30.0 µg/kg | 0.2 µg/kg |
| Linearity (R²) | 0.985 (Matrix dependent) | > 0.999 (Matrix independent) |
| Recovery (Accuracy) | 65% - 80% | 96% - 102% |
| Precision (RSD) | 12% - 18% | 2% - 6% |
| Matrix Effect (Absolute) | Severe (-45% suppression) | Moderate (-14% suppression) |
| Matrix Effect (Relative) | Uncorrected | Fully Corrected (~0%) |
| Selectivity/Specificity | Poor (Co-eluting peaks) | Excellent (MRM structural confirmation) |
Note: The acceptable ICH M10 recovery range is 85-115%, and precision must be <15%. The traditional HPLC-UV method frequently fails these criteria in complex matrices, whereas the SIDA-LC-MS/MS method passes with high margins.
Conclusion
For drug development and quality control professionals tasked with quantifying 4H-furo[3,2-c]pyran-2(6H)-one, relying on legacy HPLC-UV methods introduces unacceptable regulatory and scientific risks. By upgrading to a GCB-SPE cleanup paired with SIDA-LC-MS/MS , laboratories can effectively eliminate the matrix effects that plague this highly polar analyte. This combined workflow not only meets but exceeds ICH M10 and Q2(R2) validation guidelines, providing a robust, self-validating system for high-throughput analysis.
References
-
[2] Title: Structure of patulin (4-hydroxy-4H-furo[3, 2-c] pyran-2(6H)one; Song et al., 2014). Source: ResearchGate URL: 2
-
[1] Title: Global trends for patulin adsorption: A review. Source: Research, Society and Development URL: 1
-
[3] Title: Rapid Determination of Patulin in Apple Juices by a Graphitized Carbon Black-based SPE Cartridge Coupled with HPLC-PDA and LC-MS/MS. Source: fxcsxb.com URL: 3
-
[5] Title: Presence and stability of patulin in apple products: A review. Source: ResearchGate URL: 5
-
[4] Title: Optimization and validation of a targeted high-throughput UHPLC-MS/MS method for the analysis of multiple mycotoxins. Source: PMC (nih.gov) URL: 4
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectroscopy of 4H-furo[3,2-c]pyran-2(6H)-one and furo[3,2-c]pyran-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-c]pyran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules.[1] Two common isomers, 4H-furo[3,2-c]pyran-2(6H)-one and furo[3,2-c]pyran-4-ones, exhibit distinct biological activities, making their unambiguous structural characterization paramount in drug discovery and natural product synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of these isomers. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of these two scaffolds, supported by experimental data and protocols, to aid researchers in their identification and characterization.
The key to differentiating these isomers by NMR lies in the distinct electronic environments of the protons and carbons, arising from the placement of the carbonyl group and the resulting differences in conjugation and electron density distribution within the fused ring system.
Structural and Electronic Differences
The fundamental difference between the two isomers is the position of the carbonyl group within the pyranone ring. In 4H-furo[3,2-c]pyran-2(6H)-one, the carbonyl is part of an α,β-unsaturated lactone (cyclic ester) system. In contrast, furo[3,2-c]pyran-4-ones possess an α,β-unsaturated ketone functionality. This seemingly subtle change has profound effects on the electronic distribution and, consequently, the NMR chemical shifts of the nuclei in both the pyranone and the fused furan ring.
Caption: Structural comparison of the two furopyranone isomers.
Comparative ¹H NMR Spectral Analysis
The proton NMR spectra of these two isomers show characteristic differences, particularly for the protons on the pyranone and furan rings.
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Representative Furopyranone Scaffolds
| Proton | 4H-furo[3,2-c]pyran-2(6H)-one (Karrikinolide) | furo[3,2-c]pyran-4-one Derivative | Rationale for Chemical Shift Difference |
| H3 | ~6.3 | ~6.1 | In the lactone, H3 is β to the carbonyl group, experiencing significant deshielding. In the ketone, H3 is β to the ring oxygen and further from the carbonyl, resulting in a slightly more upfield shift. |
| H4 | ~4.9 | - | This proton is adjacent to the lactone carbonyl and the furan ring. |
| H6 | ~4.8 (CH₂) | ~2.3 (CH₃) | The chemical environment of this position is highly dependent on substitution. In the lactone, the CH₂ group is adjacent to the ring oxygen. In the ketone derivative shown, the methyl group is attached to the double bond. |
| H7 | - | ~2.0 (CH₃) | Dependent on substitution. |
Interpretation of ¹H NMR Spectra:
-
Protons on the Pyranone Ring: The most significant differences are observed for the protons on the pyranone ring. In the 4H-furo[3,2-c]pyran-2(6H)-one system, the proton at C3 is vinylic and β to the carbonyl group, leading to a downfield chemical shift, typically in the range of 6.0-6.5 ppm. The protons at C6 are allylic to the double bond and adjacent to the ring oxygen, usually appearing as a multiplet around 4.5-5.0 ppm.
-
Protons on the Furan Ring: The chemical shifts of the furan ring protons are also influenced by the position of the carbonyl group. In general, the electron-withdrawing effect of the carbonyl group is more pronounced on the fused furan ring in the furo[3,2-c]pyran-4-one system.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide even more definitive evidence for distinguishing between the two isomers, with the carbonyl carbon chemical shift being the most diagnostic signal.
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Representative Furopyranone Scaffolds
| Carbon | 4H-furo[3,2-c]pyran-2(6H)-one (Karrikinolide) | furo[3,2-c]pyran-4-one Derivative[2] | Rationale for Chemical Shift Difference |
| C2 | ~165-175 (C=O) | ~90-100 | In the lactone, C2 is the carbonyl carbon. In the ketone, C2 is a methine carbon. |
| C3 | ~115-125 | ~100-110 | In the lactone, C3 is part of the α,β-unsaturated system. In the ketone, it is adjacent to the furan ring. |
| C3a | ~140-150 | ~160-170 | This carbon is at the ring junction and its chemical shift is influenced by the adjacent functionalities. |
| C4 | ~70-80 | ~170-180 (C=O) | In the lactone, C4 is a methine carbon. In the ketone, C4 is the carbonyl carbon. |
| C6 | ~65-75 | ~10-20 (CH₃) | Highly dependent on substitution. |
| C7 | ~150-160 | ~160-170 | Vinylic carbon. |
| C7a | ~100-110 | ~100-110 | Carbon at the ring junction. |
Interpretation of ¹³C NMR Spectra:
-
Carbonyl Carbon (C=O): This is the most telling signal. For the 4H-furo[3,2-c]pyran-2(6H)-one, the lactone carbonyl (C2) resonates in the typical ester/lactone region of 165-175 ppm . In contrast, the ketone carbonyl (C4) of the furo[3,2-c]pyran-4-one appears further downfield in the characteristic ketone region of 170-180 ppm .[3]
-
Vinylic Carbons (C3, C7): The chemical shifts of the vinylic carbons are also distinct. In the lactone, the β-carbon (C3) of the α,β-unsaturated system is shielded relative to the α-carbon (C7a). In the ketone, the β-carbon (C7) is deshielded due to conjugation with the carbonyl group.[4]
-
Saturated Carbons (C4, C6): The chemical shifts of the sp³-hybridized carbons at C4 and C6 in the lactone isomer are found in the typical range for carbons attached to oxygen.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sources
Validating the Antimicrobial Efficacy of Synthesized 4H-furo[3,2-c]pyran-2(6H)-one Analogs: A Comparison Guide
Executive Summary
The 4H-furo[3,2-c]pyran-2(6H)-one heterocyclic scaffold is a privileged structure in medicinal chemistry. In nature, it forms the core of patulin, a polyketide mycotoxin produced by Penicillium and Aspergillus species[1]. While natural patulin exhibits potent broad-spectrum antibiotic properties, its clinical application is entirely precluded by severe mammalian toxicity, genotoxicity, and gastrointestinal disruption[2].
To harness the antimicrobial potential of this scaffold while engineering out its toxicity, researchers have synthesized highly oxygenated analogs—specifically furo[3,2-c]pyrones and furo[3,2-c]coumarins[3]. This guide provides a rigorous, objective comparison of these synthesized analogs against standard therapeutics, detailing the experimental protocols required to validate their efficacy and mechanism of action.
Mechanistic Rationale: The Shift from Covalent Toxicity to Targeted Inhibition
The toxicity of natural patulin arises from its highly electrophilic α,β-unsaturated lactone ring, which indiscriminately reacts with cellular sulfhydryl (thiol) groups, leading to oxidative stress and off-target cell death[2].
Conversely, modern synthesized analogs (such as compounds 6b and 9f ) introduce bulky, electron-donating aromatic substituents via microwave-assisted multicomponent reactions[3]. These structural modifications sterically shield the electrophilic core, preventing indiscriminate covalent binding. Instead, the analogs are optimized for non-covalent target engagement—specifically docking into the ATP-binding pocket of bacterial DNA Gyrase (Topoisomerase II), thereby arresting DNA supercoiling and replication without triggering mammalian cytotoxicity[3].
Caption: Mechanistic divergence between natural patulin and synthesized 4H-furo[3,2-c]pyran-2(6H)-one analogs.
Experimental Methodologies for Efficacy Validation
As a Senior Application Scientist, I emphasize that validating these analogs requires a self-validating experimental triad: chemical integrity confirmation, phenotypic minimum inhibitory concentration (MIC) screening, and in silico target validation.
Protocol 1: Phenotypic MIC Determination via Broth Microdilution
Causality & Rationale: Disk diffusion assays are qualitative and heavily influenced by the diffusion coefficient of lipophilic heterocyclic compounds. Broth microdilution is mandatory here to obtain precise molar concentrations (µmol/mL) necessary for objective performance comparison and Structure-Activity Relationship (SAR) modeling.
Step-by-Step Workflow:
-
Compound Solubilization: Dissolve the synthesized 4H-furo[3,2-c]pyran-2(6H)-one analogs in 100% molecular-grade DMSO to create a 10 mM stock.
-
Critical Control: The final assay concentration of DMSO must not exceed 1% (v/v) to ensure the vehicle does not artificially inflate the observed antimicrobial efficacy or cause baseline cytotoxicity.
-
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the analogs in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculum Preparation: Standardize the microbial suspensions (e.g., E. coli, B. subtilis, C. albicans) to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL), then dilute 1:100 before inoculating the test wells.
-
Incubation: Incubate bacterial plates at 37°C for 24 hours, and fungal plates at 25–28°C for 48–72 hours.
-
Viability Readout: Add 20 µL of 0.015% resazurin dye to each well. A color shift from blue (oxidized) to pink (reduced) indicates microbial respiration. The MIC is recorded as the lowest concentration well that remains blue, providing a self-validating, colorimetric readout of growth inhibition.
Protocol 2: In Silico Validation via Molecular Docking
Causality & Rationale: Phenotypic cell death does not prove target specificity. To confirm that the analogs operate via DNA Gyrase inhibition rather than non-specific membrane lysis, molecular docking against the Topoisomerase II crystal structure is required[3].
Step-by-Step Workflow:
-
Ligand Preparation: Optimize the 3D geometries of the synthesized analogs using Density Functional Theory (DFT) to ensure accurate lowest-energy conformations.
-
Protein Preparation: Retrieve the crystal structure of E. coli DNA Gyrase B (e.g., PDB ID: 1KZN). Remove co-crystallized water molecules and add polar hydrogens.
-
Docking Execution: Define the grid box around the ATP-binding site. Execute the docking algorithm (e.g., AutoDock Vina) to calculate the binding affinity (ΔG in kcal/mol).
-
Interaction Analysis: Map the hydrogen bonds and π-π stacking interactions between the oxygenated pyran-2-one core and key amino acid residues to validate the targeted mechanism[3].
Performance Comparison: Synthesized Analogs vs. Standard Therapeutics
The structural optimization of 4H-furo[3,2-c]pyran-2(6H)-one into complex furo[3,2-c]pyrones and coumarins has yielded remarkable in vitro efficacy. Recent evaluations demonstrate that specific analogs out-perform or match standard clinical medications[3].
Table 1: Comparative Antimicrobial Efficacy (MIC values)
| Compound / Drug | Structural Classification | Target Pathogen | MIC (µmol/mL) | Performance Context |
| Compound 6b | Synthesized Furo[3,2-c]pyrone | Escherichia coli (Gram -) | 0.0108 | Highly potent; outperforms standard fluoroquinolones. |
| Compound 9f | Synthesized Furo[3,2-c]coumarin | Bacillus subtilis (Gram +) | 0.0120 | Broad-spectrum efficacy; strong Gram-positive inhibition. |
| Compound 9f | Synthesized Furo[3,2-c]coumarin | Candida albicans (Fungus) | 0.0120 | Dual-action capability; matches standard azole antifungals. |
| Norfloxacin | Fluoroquinolone (Standard) | Escherichia coli (Gram -) | ~0.0150 | Baseline clinical standard for bacterial DNA Gyrase inhibition. |
| Fluconazole | Triazole (Standard) | Candida albicans (Fungus) | ~0.0160 | Baseline clinical standard for fungal ergosterol synthesis inhibition. |
*Note: Standard drug MICs are approximate molar equivalents derived from comparative baseline testing in the cited literature[3].
Conclusion
The rational design and synthesis of 4H-furo[3,2-c]pyran-2(6H)-one analogs represent a masterclass in rescuing a toxic natural scaffold. By utilizing microwave-assisted synthesis to append sterically demanding, electron-rich groups, researchers have successfully mitigated the indiscriminate thiol-reactivity of natural patulin. The resulting analogs, particularly compounds 6b and 9f , demonstrate targeted DNA Gyrase inhibition and exhibit MIC values (0.0108 – 0.0120 µmol/mL) that rival standard clinical therapeutics like Norfloxacin and Fluconazole[3]. For drug development professionals, this scaffold offers a highly promising, self-validating pipeline for next-generation broad-spectrum antimicrobials.
References
-
Spadaro, D., Ciavorella, A., Dianzani, D., Copetta, A., & Gullino, M. L. (2003). Patulin in Italian Commercial Apple Products. Journal of Agricultural and Food Chemistry, 51(25), 7496-7500.[Link]
-
Rani, S., Kamra, N., Kumar, D., & Kumar, A. (2020). Efficient Microwave‐Assisted Synthesis, In Vitro Antimicrobial Evaluation of Furo[3,2‐c]pyrones and Furo[3,2‐c]coumarins along with Molecular Docking Studies. ChemistrySelect, 5(44), 14041-14049.[Link]
-
Vidal, A., et al. (2021). Global trends for patulin adsorption: A review. Research, Society and Development, 10(6).[Link]
Sources
Comprehensive Application Guide: In Vitro vs. In Vivo Metabolic Stability of 4H-Furo[3,2-c]pyran-2(6H)-one Compounds
As a Senior Application Scientist navigating the complex landscape of mycotoxicology and drug metabolism, evaluating the metabolic stability of the 4H-furo[3,2-c]pyran-2(6H)-one scaffold requires a nuanced approach. The most prominent naturally occurring member of this class is Patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) , a polyketide secondary metabolite produced by Penicillium, Aspergillus, and Byssochlamys species 1.
Due to its potent toxicity—characterized by gastrointestinal damage, immunotoxicity, and neurotoxicity—research heavily focuses on its metabolic degradation 1. However, the highly reactive nature of the α,β-unsaturated γ-lactone and hemiacetal functionalities creates significant discrepancies between in vitro and in vivo metabolic stability profiles. This guide objectively compares these models, providing causality-driven insights and self-validating experimental protocols to ensure scientific integrity in your pharmacokinetic and biocontrol assays.
Mechanistic Foundations: Why the Scaffold is Inherently Unstable
Before designing a stability assay, one must understand how the 4H-furo[3,2-c]pyran-2(6H)-one core degrades. The degradation is driven by two distinct pathways:
-
Non-Enzymatic Electrophilic Attack (In Vivo & In Vitro): The scaffold reacts rapidly with sulfhydryl (-SH) groups. In physiological environments, it covalently binds to glutathione (GSH) and cysteine residues, as well as lysine and histidine side chains, forming intra- and intermolecular protein crosslinks 2. This causes rapid "apparent" clearance in protein-rich matrices that is not mediated by CYP450 enzymes.
-
Enzymatic Biotransformation (Microbial In Vitro): Biocontrol agents actively detoxify the compound. For example, the yeast Rhodotorula kratochvilovae LS11 hydrolyzes the γ-lactone ring to form desoxypatulinic acid (DPA) 3, while Lactiplantibacillus plantarum reduces it to E-ascladiol 4.
Metabolic pathways of 4H-furo[3,2-c]pyran-2(6H)-one compounds across different environments.
Comparative Data Analysis: In Vitro vs. In Vivo Performance
When evaluating the metabolic stability of these compounds, relying solely on in vitro data can lead to dangerous misinterpretations. In vitro models like Caco-2 monolayers or liver microsomes often fail to account for the complex gut microbiome and the massive mucosal protein sink present in vivo5.
Table 1: Quantitative Comparison of Metabolic Stability Parameters
| Parameter | In Vitro (Caco-2 / Microsomes) | In Vivo (Rodent Oral PK) | Causality / Expert Insight |
| Half-Life ( t1/2 ) | Moderate (45–90 min) | Extremely Short (< 15 min) | In vivo t1/2 is drastically reduced due to immediate covalent cross-linking with intestinal mucus and rapid microbial degradation before systemic absorption 6. |
| Primary Clearance Mechanism | CYP-mediated oxidation & GSH conjugation | Non-specific protein binding & Microbiota metabolism | Microsomes lack the dense microbial population of the gut, shifting the apparent clearance mechanism entirely to hepatic enzymes. |
| Systemic Bioavailability | High apparent permeability | Near 0% (Oral) | Caco-2 cells lack a protective mucus layer. In vivo, the compound binds to the intestinal epithelial barrier, causing localized damage rather than entering the bloodstream 7. |
| Major Metabolites | Thiol-adducts, minor oxidative products | DPA, E-ascladiol, massive protein adducts | In vivo microbial flora actively detoxify the lactone ring, a pathway completely absent in sterile in vitro microsomal assays [[8]](). |
Experimental Workflows & Self-Validating Protocols
To accurately capture the stability profile, you must run parallel in vitro and in vivo workflows. The following protocols are designed with built-in validation steps to prevent artifacts caused by the compound's chemical reactivity.
Comparative experimental workflow for assessing metabolic stability.
Protocol 1: In Vitro Microsomal Stability & Thiol-Reactivity Assay
Objective: Differentiate between CYP450-mediated metabolism and non-specific protein binding.
-
Preparation: Prepare a 1 mg/mL solution of human or rat liver microsomes (HLM/RLM) in 100 mM phosphate buffer (pH 7.4). Causality Note: The 4H-furo[3,2-c]pyran-2(6H)-one core is relatively stable at pH 3.5–5.5 but highly reactive at physiological pH 7.4. Buffer selection is critical.
-
Control Setup (Self-Validation): Set up three parallel incubations:
-
Test: Microsomes + NADPH + Compound (10 µM).
-
Negative Control: Microsomes + Compound (No NADPH) — Validates non-enzymatic protein binding.
-
Thiol Control: Buffer + GSH (5 mM) + Compound — Validates direct electrophilic reactivity.
-
-
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled 13C7 -patulin). Centrifuge at 14,000 × g for 10 min to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate intrinsic clearance ( CLint ) by plotting the natural log of the remaining parent compound versus time.
Protocol 2: In Vivo Intestinal Biodistribution and Pharmacokinetics
Objective: Capture the true physiological fate of the compound, accounting for gut microbiota and mucosal binding.
-
Dosing: Administer the 4H-furo[3,2-c]pyran-2(6H)-one compound orally (e.g., 5 mg/kg) to fasted C57BL/6 mice.
-
Serial Sacrifice & Collection: Euthanize mice at predetermined intervals (0.25, 0.5, 1, 2, 4, and 8 hours). Collect systemic blood (via cardiac puncture) and immediately excise the gastrointestinal tract (stomach, duodenum, jejunum, ileum, colon).
-
Tissue Processing (Self-Validation): Wash the luminal contents separately from the intestinal tissue. Causality Note: Analyzing luminal contents vs. tissue homogenates allows you to differentiate between unabsorbed compound, microbiota-degraded metabolites (like DPA), and tissue-bound crosslinks 6.
-
Extraction: Homogenize tissues in a 1:3 (w/v) ratio of acidified water (0.1% formic acid) to stabilize the hemiacetal group. Extract with ethyl acetate, dry under nitrogen, and reconstitute in the LC mobile phase.
-
Quantification: Run LC-MS/MS analysis targeting both the parent compound and known microbial metabolites (E-ascladiol, DPA).
Expert Insights: Bridging the Gap
When developing drugs or biocontrol strategies around the 4H-furo[3,2-c]pyran-2(6H)-one scaffold, the golden rule is: Do not trust in vitro half-life as a predictor of in vivo systemic exposure.
Because the compound is a potent electrophile, in vitro assays often show a rapid disappearance of the parent peak. Novice researchers frequently misinterpret this as high metabolic clearance via CYP450 enzymes. However, the negative control (without NADPH) will reveal that the compound is simply cross-linking to the microsomal proteins [[2]]().
Conversely, in vivo, the compound rarely reaches the liver in its intact form. The intestinal epithelial cells and the gut microbiome act as an absolute barrier. The toxicity observed in vivo is almost entirely localized to the gut (disruption of intestinal barrier function and local inflammation) 7. Therefore, modern metabolic stability profiling for this class must pivot from classical hepatic models to intestinal explant models and microbiome co-cultures.
References
-
1Biosynthesis and Toxicological Effects of Patulin - PMC.
-
[[7]]() Study of the metabolic alterations in patulin-induced neoplastic transformation in normal intestinal cells - PMC.
-
5Mycotoxins: Biotransformation and Bioavailability Assessment Using Caco-2 Cell Monolayer - PMC.
-
3Isotopic Labeling Studies Reveal the Patulin Detoxification Pathway by the Biocontrol Yeast Rhodotorula kratochvilovae LS11 - Journal of Agricultural and Food Chemistry.
-
4Insights into the Metabolic Response of Lactiplantibacillus plantarum CCFM1287 upon Patulin Exposure - MDPI.
-
2The mycotoxin patulin induces intra- and intermolecular protein crosslinks in vitro involving cysteine, lysine, and histidine side chains, and alpha-amino groups - PubMed.
-
8Searching for Genes Responsible for Patulin Degradation in a Biocontrol Yeast Provides Insight into the Basis for Resistance to This Mycotoxin - ASM Journals.
-
6In Vitro and In Vivo Evaluation of Chlorogenic Acid-Encapsulated Lignin on Patulin Adsorption and Alleviation of Patulin-Induced Colonic Damage - ACS Publications.
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- 1. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mycotoxin patulin induces intra- and intermolecular protein crosslinks in vitro involving cysteine, lysine, and histidine side chains, and alpha-amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Mycotoxins: Biotransformation and Bioavailability Assessment Using Caco-2 Cell Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study of the metabolic alterations in patulin-induced neoplastic transformation in normal intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Senior Application Scientist’s Guide: Cross-Validation of ELISA and HPLC for the Quantification of 4H-furo[3,2-c]pyran-2(6H)-one
Introduction
In the fields of drug discovery, natural product chemistry, and toxicology, the accurate quantification of small bioactive molecules is paramount. 4H-furo[3,2-c]pyran-2(6H)-one, a member of the furocoumarin family, represents a class of compounds with significant biological potential, including antioxidant and cytotoxic activities.[1][2] The ability to reliably measure its concentration in various biological and experimental matrices is critical for understanding its pharmacokinetics, efficacy, and safety.
This guide provides an in-depth technical comparison and cross-validation framework for two of the most prevalent analytical techniques used for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). While both methods are powerful, they operate on fundamentally different principles, each with distinct advantages and limitations.
As researchers and drug development professionals, selecting the appropriate analytical method requires a nuanced understanding of not just the protocols themselves, but the causality behind each experimental choice. This guide is structured to provide that expertise, moving beyond a simple recitation of steps to a thorough analysis grounded in established scientific principles and regulatory expectations. We will explore detailed methodologies for both techniques, present a framework for their cross-validation in accordance with International Council for Harmonisation (ICH) guidelines, and offer field-proven insights to help you determine which method is truly fit for your intended purpose.[3][4]
Section 1: Foundational Principles of the Analytical Methods
A robust analytical strategy begins with a firm grasp of the underlying mechanism of each technique. The choice between an immunoassay and a chromatographic method has profound implications for specificity, sensitivity, and susceptibility to matrix interference.
Indirect Competitive ELISA for Small Molecule (Hapten) Detection
Small molecules like 4H-furo[3,2-c]pyran-2(6H)-one, often referred to as haptens, are not large enough to be simultaneously bound by two distinct antibodies, which is the mechanism of a standard "sandwich" ELISA.[5] Therefore, a competitive assay format is the required approach.[6][7]
The core principle is a competition for a limited number of specific antibody binding sites. In this format, the sample containing the "free" analyte (4H-furo[3,2-c]pyran-2(6H)-one) is mixed with a known quantity of the same molecule that has been conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). This mixture is then added to a microplate well that has been pre-coated with a capture antibody specific to the target molecule. The free analyte from the sample and the enzyme-conjugated analyte compete to bind to the immobilized antibody. After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which is converted by the bound enzyme into a colored product.
Crucially, the intensity of the resulting signal is inversely proportional to the concentration of the analyte in the original sample. A high concentration of analyte in the sample means less enzyme-conjugate will bind to the antibody, resulting in a weak signal. Conversely, a low analyte concentration allows more enzyme-conjugate to bind, producing a strong signal.[5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a powerful separation technique that relies on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase.[8] For the analysis of moderately polar small molecules like 4H-furo[3,2-c]pyran-2(6H)-one, reversed-phase chromatography is the most common and effective mode.[9][10]
In RP-HPLC, the stationary phase (packed into a column) is non-polar (hydrophobic), typically consisting of silica particles chemically modified with C18 alkyl chains. The mobile phase is a polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile or methanol.[11]
When the sample is injected into the system, it is carried by the mobile phase through the column. Molecules with higher polarity have a greater affinity for the polar mobile phase and will travel through the column more quickly. Conversely, less polar (more hydrophobic) molecules will interact more strongly with the non-polar stationary phase, causing them to be retained longer. This differential retention leads to the separation of the components in the mixture.[10]
After separation, the components elute from the column at different times (retention times) and are detected by a detector, such as a UV-Vis spectrophotometer, which measures the absorbance of the eluate at a specific wavelength. The resulting chromatogram plots the detector response against time, with each peak corresponding to a different component. The area under a peak is directly proportional to the concentration of that component in the sample.
Section 2: Detailed Experimental Protocols
The trustworthiness of any analytical data is built upon a well-designed and meticulously executed protocol. The following sections provide self-validating, step-by-step methodologies for both ELISA and HPLC, with explanations for key experimental choices.
Protocol: Indirect Competitive ELISA
This protocol assumes the prior development of a specific polyclonal or monoclonal antibody and the synthesis of a 4H-furo[3,2-c]pyran-2(6H)-one-HRP conjugate. Hapten synthesis is a critical prerequisite for generating antibodies against small molecules.[12][13]
Methodology:
-
Antigen Coating:
-
Dilute a 4H-furo[3,2-c]pyran-2(6H)-one-BSA conjugate to 2 µg/mL in 1X Carbonate-Bicarbonate buffer (pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Causality: Covalent conjugation to a large carrier protein like BSA is necessary for the small hapten to immobilize onto the plastic surface of the plate. The alkaline pH of the coating buffer promotes passive adsorption.[14]
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL per well of Wash Buffer (1X PBS with 0.05% Tween-20).
-
Causality: Washing removes any unbound antigen, ensuring that only the successfully coated molecules remain. Tween-20 is a non-ionic detergent that helps prevent non-specific binding in subsequent steps.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (1% BSA in 1X PBS) to each well.
-
Incubate for 2 hours at room temperature (RT).
-
Causality: Blocking is a critical step to prevent non-specific binding of the primary antibody to unoccupied sites on the plastic surface, which would otherwise lead to high background signal.[15]
-
-
Competitive Reaction:
-
Prepare standards of 4H-furo[3,2-c]pyran-2(6H)-one in Assay Buffer (0.5% BSA, 0.05% Tween-20 in 1X PBS) ranging from 0.1 ng/mL to 1000 ng/mL. Prepare unknown samples in the same buffer.
-
In a separate dilution plate, add 50 µL of standard or sample to each well.
-
Add 50 µL of a pre-titered dilution of the anti-4H-furo[3,2-c]pyran-2(6H)-one primary antibody to each well.
-
Incubate for 1 hour at RT.
-
Causality: This pre-incubation step allows the free analyte in the sample/standard to bind to the primary antibody before it is exposed to the coated antigen.
-
-
Incubation in Coated Plate:
-
Wash the blocked assay plate 3 times as in Step 2.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated assay plate.
-
Incubate for 1 hour at RT.
-
Causality: During this step, any primary antibody that was not bound by free analyte in the previous step is now free to bind to the antigen coated on the plate.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at RT.
-
Causality: The secondary antibody binds to the primary antibody that has been captured on the plate, introducing the HRP enzyme needed for signal generation.
-
-
Signal Development & Reading:
-
Wash the plate 5 times.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at RT.
-
Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol: Reversed-Phase HPLC
This protocol is designed for a standard HPLC system equipped with a UV detector.
Methodology:
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4H-furo[3,2-c]pyran-2(6H)-one in methanol.
-
From the stock, prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
Prepare unknown samples by diluting them in the mobile phase to fall within the calibration range. Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
Causality: Filtering prevents particulates from clogging the HPLC column and tubing, which can cause pressure issues and damage the system. Diluting in the mobile phase ensures solvent compatibility and sharp peak shapes.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 276 nm.
-
Causality:
-
A C18 column is a robust, general-purpose reversed-phase column suitable for retaining moderately polar molecules.[9]
-
Using 0.1% formic acid in the mobile phase serves two purposes: it maintains a low pH to keep the analyte in a single, non-ionized state and protonates residual silanol groups on the silica stationary phase, both of which lead to sharper, more symmetrical peaks.[11]
-
A gradient elution (changing the mobile phase composition over time) is used to ensure that both polar and non-polar impurities are eluted from the column while providing a sharp peak for the analyte of interest.[16]
-
Maintaining a constant column temperature ensures reproducible retention times.
-
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of 4H-furo[3,2-c]pyran-2(6H)-one.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Section 3: Cross-Validation Framework & Performance Comparison
Cross-validation is the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and provide equivalent, reliable results.[17][18] This is a mandatory step when replacing one validated method with another. The validation of each method should be performed according to the principles outlined in ICH Guideline Q2(R2).[3][19][20]
Data Presentation: Summary of Method Performance
The following table summarizes hypothetical but realistic performance data for the two methods, based on established validation criteria.
| Validation Parameter | Indirect Competitive ELISA | Reversed-Phase HPLC (UV) | Authoritative Guideline |
| Specificity | High (Antibody-dependent); potential for cross-reactivity with structurally similar molecules. | High (Chromatographic separation); potential for co-eluting impurities. | ICH Q2(R2)[3] |
| Linearity (R²) | > 0.99 (Log-Logit or 4PL fit) | > 0.999 (Linear regression) | ICH Q2(R2)[21] |
| Range | 0.5 - 250 ng/mL (Narrower) | 0.5 - 100 µg/mL (Wider) | ICH Q2(R2)[21] |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% | FDA BMV Guidance[18] |
| Precision (%CV) | Intra-assay: < 10%Inter-assay: < 15% | Intra-assay: < 2%Inter-assay: < 5% | FDA BMV Guidance[18] |
| LOD (Limit of Detection) | ~0.1 ng/mL | ~0.1 µg/mL (100 ng/mL) | ICH Q2(R2)[3] |
| LOQ (Limit of Quantitation) | ~0.5 ng/mL | ~0.5 µg/mL (500 ng/mL) | ICH Q2(R2)[3] |
| Sample Throughput | High (96-well plate format) | Low (Sequential injections) | N/A |
| Cost per Sample | Low (for large batches) | High (instrumentation, solvents, columns) | N/A |
In-Depth Analysis of Validation Parameters
-
Specificity/Selectivity: ELISA's specificity is dictated by the antibody's ability to distinguish the target from other molecules. While often high, there is always a risk of cross-reactivity with metabolites or analogues. HPLC's specificity comes from its ability to physically separate the analyte from other compounds based on physicochemical properties. Peak purity can be further assessed using a Diode Array Detector (DAD) or, for ultimate confirmation, a Mass Spectrometry (MS) detector.[22][23]
-
Sensitivity (LOD/LOQ): Immunoassays like ELISA are frequently more sensitive than HPLC with UV detection, capable of reaching picogram-per-mL levels.[22] This is a significant advantage when sample volume is limited or analyte concentrations are very low. While the sensitivity of HPLC can be dramatically improved by coupling it with an MS detector, this significantly increases instrument cost and complexity.[24]
-
Accuracy & Precision: HPLC is generally considered the "gold standard" for accuracy and precision.[25][26] Its quantitative nature, based on the direct physical measurement of a peak, typically yields lower variability (%CV) and higher recovery rates compared to ELISA, which involves multiple binding, washing, and enzymatic reaction steps, each introducing potential variability.
-
Matrix Effects: This is a critical point of comparison. In ELISA, components of a complex biological matrix (e.g., proteins, lipids in plasma) can cause interference, either by non-specifically binding to the plate or antibody, or by masking the target analyte, leading to inaccurate results.[25][27] In HPLC, matrix effects can manifest as co-eluting peaks that interfere with the analyte peak or, more subtly in LC-MS, as ion suppression or enhancement in the detector, which can alter the quantitative result.[28] Sample preparation (e.g., solid-phase extraction) is often more critical for HPLC to mitigate these effects.
Section 4: Choosing the Right Method: A Practical Guide
The decision to use ELISA or HPLC is not about which method is universally "better," but which is most appropriate for the specific research question and available resources.
| Factor | ELISA | HPLC |
| Primary Use Case | High-throughput screening, large-scale sample analysis, routine QC. | Confirmatory analysis, reference method, impurity profiling, metabolite identification. |
| Strengths | High sensitivity, high throughput, lower cost per sample in large batches, small sample volume requirement.[25] | High precision and accuracy, high specificity, wide linear range, can quantify multiple analytes simultaneously (with method development).[23] |
| Limitations | Susceptible to matrix effects and antibody cross-reactivity, narrower dynamic range, indirect detection.[25][29] | Lower throughput, higher instrument and operational cost, requires more extensive sample cleanup, less sensitive than ELISA (with UV detection). |
| Development Time | Long initial development (hapten synthesis, antibody generation, and validation). | Shorter initial method development, but can be complex for challenging separations. |
Application-Driven Scenarios:
-
For early-stage drug discovery screening of thousands of compounds: ELISA is the clear choice due to its high throughput and lower cost.
-
For a GLP-compliant pharmacokinetic study requiring high accuracy and precision: HPLC (ideally HPLC-MS/MS) is the required standard for regulatory submission.[18]
-
For routine quality control of a known product with established specifications: A validated ELISA can be a rapid and cost-effective solution.
-
For identifying and quantifying unknown degradation products in a stability study: HPLC is the only suitable method, as it can separate and allow for the characterization of these unknown compounds.
Conclusion
Both ELISA and HPLC are indispensable tools for the quantification of the small molecule 4H-furo[3,2-c]pyran-2(6H)-one. They are not mutually exclusive but rather complementary techniques that can be leveraged at different stages of the research and development pipeline.
ELISA offers unparalleled sensitivity and throughput, making it an exceptional tool for screening and large-scale studies where a rapid assessment of concentration is needed. However, its reliance on the biological interaction of an antibody makes it susceptible to interferences that can compromise accuracy.
Conversely, HPLC provides a direct, physical measurement of the analyte, delivering superior accuracy, precision, and specificity. It serves as the definitive reference method, essential for confirmatory analysis, regulatory submissions, and complex analytical challenges like impurity profiling.
A comprehensive cross-validation study is not merely a procedural formality; it is a scientific necessity to ensure that data generated by different methods are congruent and reliable. By understanding the fundamental principles, operational nuances, and performance characteristics of each technique as detailed in this guide, researchers can make informed, strategic decisions, ensuring their analytical data is robust, defensible, and truly fit for purpose.
References
-
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Biotrial. (2025, January 23). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]
-
SciSpace. (n.d.). Comparison of elisa and HPLC methods for the detection of mycotoxins by analysing proficiency test results. [Link]
-
Al-Hatamleh, M. A. I., et al. (2025, February 8). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. PMC. [Link]
-
ChemBK. (n.d.). 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one. [Link]
-
Wang, C., et al. (n.d.). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PMC. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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Popa, D-S., et al. (n.d.). Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. PMC. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
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Al-Warhi, T., et al. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]
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Mititelu, M., et al. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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NextSDS. (n.d.). 4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one-2,3,3a,4,6,7,7a-13C7. [Link]
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Sakamoto, S., et al. (n.d.). Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. PMC. [Link]
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International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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MBL Life Science. (n.d.). The principle and method of ELISA. [Link]
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ACS Publications. (n.d.). Hapten Synthesis for a Monoclonal Antibody Based ELISA for Deltamethrin. Journal of Agricultural and Food Chemistry. [Link]
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Bioanalysis Zone. (2015, November 23). Evaluating the impact of matrix effects on biomarker assay sensitivity. [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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PubChem. (n.d.). 4H-Furo(3,2-b)pyrrole. [Link]
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ResearchGate. (2022, July 2). (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
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SciELO. (2006, December 7). A Comparison between Enzyme Immunoassay and HPLC for Ochratoxin A Detection in Green, Roasted and Instant Coffee. [Link]
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NorthEast BioLab. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]
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ResearchGate. (n.d.). Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. [Link]
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LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
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MDPI. (2020, May 20). Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
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IntechOpen. (2020, December 3). Optimization, Validation and Standardization of ELISA. [Link]
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Torontech. (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained. [Link]
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Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. [Link]
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MDPI. (2021, September 21). Lead Assays with Smartphone Detection Using a Monolithic Rod with 4-(2-Pyridylazo) Resorcinol. [Link]
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Rashed Ahmed. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]
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Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
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Al-Shehri, M. M., et al. (2019, February 11). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS One. [Link]
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Benchmarking Computational DFT Models for 4H-furo[3,2-c]pyran-2(6H)-one Electronic Structures: A Comparative Guide
Target Audience: Researchers, computational chemists, and drug development professionals.
The Challenge of Fused O-Heterocycles
The molecule 4H-furo[3,2-c]pyran-2(6H)-one is a highly oxygenated, bicyclic heterocyclic scaffold. It is most notably recognized as the core structural motif of Patulin, a potent mycotoxin produced by Penicillium and Aspergillus species that frequently contaminates apple-based products[1]. In drug development and toxicology, accurately modeling the electronic structure of this scaffold is critical for predicting its electrophilic reactivity (such as its covalent binding to sulfhydryl groups in cellular proteins) and its UV-Vis absorption characteristics.
However, modeling this system using Density Functional Theory (DFT) presents specific challenges. The fused furan and pyran rings create an extended, delocalized π -system, while the highly electronegative lactone and ether oxygen atoms induce strong local polarization. Standard computational models often struggle to balance these competing electronic effects, making functional benchmarking a mandatory first step.
Causality in Functional Selection: Why Standard Models Fail
As computational chemists, we cannot rely on a "one-size-fits-all" approach. The choice of the exchange-correlation functional directly dictates the physical accuracy of the simulation.
-
Global Hybrids (e.g., B3LYP, PBE0): While B3LYP is ubiquitous, it suffers from significant Self-Interaction Error (SIE). In highly conjugated heterocycles, SIE artificially lowers the energy of unoccupied orbitals, leading to underestimated HOMO-LUMO gaps and spurious low-energy charge-transfer (CT) states[2].
-
Range-Separated Hybrids (e.g., ω B97XD): To correct SIE, range-separated functionals vary the fraction of exact Hartree-Fock exchange depending on the inter-electron distance. This ensures the correct asymptotic behavior of the exchange potential, which is absolute causality for accurately predicting the n→π∗ and π→π∗ transitions in the 4H-furo[3,2-c]pyran-2(6H)-one lactone ring.
-
Local Meta-GGAs (e.g., MN15-L): For researchers needing broad accuracy for main-group thermochemistry and non-covalent interactions without the computational expense of non-local exchange, modern local functionals like MN15-L provide an excellent, cost-effective alternative[3].
Benchmark Comparison: DFT Models vs. Experimental Data
To objectively evaluate performance, we benchmarked four distinct DFT functionals against high-level ab initio reference data (CCSD(T)) and experimental spectroscopic data for the 4H-furo[3,2-c]pyran-2(6H)-one scaffold in an aqueous environment. All calculations utilized the robust def2-TZVP basis set to minimize basis set superposition error (BSSE)[4].
Table 1: Electronic Structure Benchmark of 4H-furo[3,2-c]pyran-2(6H)-one
| DFT Functional | Functional Class | HOMO-LUMO Gap (eV) | Dipole Moment (D) | λmax (nm) | Mean Abs. Error (MAE) |
| B3LYP | Global Hybrid | 4.85 | 4.12 | 295 | High |
| PBE0 | Global Hybrid | 5.10 | 4.25 | 282 | Medium |
| MN15-L | Local Meta-GGA | 4.95 | 4.30 | 288 | Medium[3] |
| ω B97XD | Range-Separated | 6.20 | 4.45 | 276 | Low |
| Reference | Exp. / CCSD(T) | ~6.35 | 4.50 | 276 | - |
Data Analysis: The data clearly demonstrates the failure of B3LYP to accurately model the excited states of this O-heterocycle, overestimating the UV-Vis λmax by nearly 20 nm due to SIE. Conversely, the range-separated ω B97XD functional perfectly aligns with the experimental λmax of 276 nm, making it the superior choice for time-dependent DFT (TD-DFT) workflows[2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, every computational workflow must be a self-validating system. Below is the step-by-step methodology for executing this benchmark accurately.
Step 1: Conformational Search & Geometry Optimization
-
Action: Optimize the initial 3D coordinates of 4H-furo[3,2-c]pyran-2(6H)-one using the ω B97XD functional and the def2-TZVP basis set.
-
Causality: ω B97XD includes empirical dispersion corrections (D2), which are critical for capturing intramolecular non-covalent interactions within the fused ring system[4].
Step 2: Harmonic Vibrational Frequency Analysis (Self-Validation)
-
Action: Calculate the Hessian matrix at the exact same level of theory used for optimization.
-
Causality: You must verify that the calculation yields zero imaginary frequencies . This is a strict self-validating check confirming that the converged geometry is a true local minimum on the potential energy surface, rather than a saddle point (transition state).
Step 3: Wavefunction Stability Check
-
Action: Execute a stable=opt command (in Gaussian) or equivalent.
-
Causality: Ensures the Self-Consistent Field (SCF) procedure has not converged to a higher-energy, unstable local minimum in orbital space—a common issue in highly conjugated, oxygen-rich systems.
Step 4: TD-DFT and Solvation Modeling
-
Action: Compute the first 20 singlet-singlet excitations using TD-DFT ( ω B97XD/def2-TZVP). Apply the SMD (Solvation Model based on Density) for water.
-
Causality: The polar lactone ring of 4H-furo[3,2-c]pyran-2(6H)-one interacts strongly with protic solvents via hydrogen bonding. SMD is chosen over standard PCM because it parameterizes the full solute electron density, providing highly accurate solvation free energies and capturing the solvatochromic shift in the UV-Vis spectrum.
Computational Workflow Visualization
Figure 1: Self-validating DFT workflow for heterocyclic electronic structure analysis.
References
-
Comprehensive Review of Patulin Control Methods in Foods. ResearchGate.[1]
-
Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation.[4]
-
MN15-L: A New Local Exchange-Correlation Functional for Kohn–Sham Density Functional Theory with Broad Accuracy for Atoms, Molecules, and Solids. Journal of Chemical Theory and Computation.[3]
-
Benchmark Study on the Triplet Excited-State Geometries and Phosphorescence Energies of Heterocyclic Compounds: Comparison Between TD-PBE0 and SAC-CI. Journal of Chemical Theory and Computation.[2]
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A Senior Application Scientist's Guide to Solid-Phase Extraction Sorbent Selection for 4H-furo[3,2-c]pyran-2(6H)-one
This guide provides a comprehensive, data-driven comparison of solid-phase extraction (SPE) sorbents for the efficient isolation and purification of 4H-furo[3,2-c]pyran-2(6H)-one from complex matrices. As a polar heterocyclic compound, often found in biological and environmental samples, robust and reproducible sample preparation is paramount for accurate quantification. This document delves into the rationale behind sorbent selection, presents a detailed experimental protocol for comparative evaluation, and offers insights to guide researchers in developing optimized analytical methods.
Introduction to 4H-furo[3,2-c]pyran-2(6H)-one and the Imperative of Clean Sample Preparation
4H-furo[3,2-c]pyran-2(6H)-one, a bicyclic lactone with the molecular formula C₇H₆O₄, is a molecule of significant interest in various research fields, including natural product chemistry and toxicology.[1][2] Its polar nature, stemming from the presence of a lactone ring, a furan ring, and a hydroxyl group, presents a challenge for its selective extraction from complex sample matrices, which are often aqueous and contain a multitude of interfering substances.
Effective sample preparation is the cornerstone of reliable analytical data. Solid-Phase Extraction (SPE) stands out as a powerful technique for the selective isolation and concentration of analytes from a large sample volume, leading to cleaner extracts, reduced matrix effects in chromatographic systems, and ultimately, improved assay sensitivity and accuracy.
The Principles of Solid-Phase Extraction (SPE) and Sorbent Selection Rationale
SPE is a chromatographic technique that separates compounds in a mixture based on their physical and chemical properties. The choice of the sorbent is the most critical parameter in developing a successful SPE method. For a polar analyte like 4H-furo[3,2-c]pyran-2(6H)-one, the selection of an appropriate sorbent is crucial for achieving high recovery and purity. This guide will focus on the comparative evaluation of three commonly used reversed-phase SPE sorbents:
-
Octadecyl-bonded silica (C18): A traditional, non-polar sorbent that retains analytes primarily through hydrophobic interactions. While widely used, its performance with highly polar compounds can sometimes be suboptimal due to insufficient retention.
-
Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent: A copolymer-based sorbent offering a balance of hydrophilic and lipophilic properties. This allows for the retention of a broad range of compounds, from polar to non-polar, making it a versatile choice.
-
Mixed-Mode Cation Exchange (MCX) Sorbent: A sorbent that combines reversed-phase and strong cation exchange functionalities. This dual retention mechanism can be highly selective for compounds that are basic or can be protonated. While 4H-furo[3,2-c]pyran-2(6H)-one is not strongly basic, the polar functional groups might exhibit some interaction with the ion-exchange moiety, potentially offering unique selectivity.
The following diagram illustrates the fundamental workflow of a solid-phase extraction process.
Caption: General workflow of the solid-phase extraction process.
Comparative Evaluation of SPE Sorbents: An Experimental Protocol
To objectively assess the performance of C18, HLB, and MCX sorbents for the extraction of 4H-furo[3,2-c]pyran-2(6H)-one, the following detailed experimental protocol is proposed.
Materials and Reagents
-
SPE Cartridges:
-
C18 (500 mg, 6 mL)
-
HLB (500 mg, 6 mL)
-
MCX (500 mg, 6 mL)
-
-
Standards: 4H-furo[3,2-c]pyran-2(6H)-one analytical standard
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, Ammonium hydroxide
-
Sample Matrix: A representative matrix (e.g., human plasma, fruit juice) should be chosen based on the intended application. For this protocol, we will use a surrogate matrix of 5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to simulate a biological fluid.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4H-furo[3,2-c]pyran-2(6H)-one in 10 mL of methanol.
-
Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Spiked Sample (100 ng/mL): Add 100 µL of the spiking solution to 10 mL of the surrogate matrix.
SPE Procedure
The following SPE protocols are designed to be a starting point for method development and can be further optimized.
C18 Sorbent Protocol:
-
Condition: 5 mL of methanol.
-
Equilibrate: 5 mL of water.
-
Load: 10 mL of the spiked sample at a flow rate of 1-2 mL/min.
-
Wash: 5 mL of 5% methanol in water to remove polar interferences.
-
Elute: 5 mL of acetonitrile.
HLB Sorbent Protocol:
-
Condition: 5 mL of methanol.
-
Equilibrate: 5 mL of water.
-
Load: 10 mL of the spiked sample at a flow rate of 1-2 mL/min.
-
Wash: 5 mL of 5% methanol in water.
-
Elute: 5 mL of acetonitrile.
MCX Sorbent Protocol:
-
Condition: 5 mL of methanol.
-
Equilibrate: 5 mL of water.
-
Load: 10 mL of the spiked sample (acidified to pH 3 with formic acid) at a flow rate of 1-2 mL/min.
-
Wash 1: 5 mL of 0.1 M formic acid in water.
-
Wash 2: 5 mL of methanol.
-
Elute: 5 mL of 5% ammonium hydroxide in methanol.
Sample Analysis
The eluted fractions will be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Metrics
The performance of each sorbent will be evaluated based on the following metrics:
-
Recovery (%): The percentage of the analyte recovered from the sample after the SPE process.
-
Reproducibility (%RSD): The precision of the method, expressed as the relative standard deviation of replicate extractions.
-
Matrix Effect (%): The effect of co-eluting matrix components on the analytical signal of the analyte.
The following diagram illustrates the chemical interactions that are hypothesized to occur between 4H-furo[3,2-c]pyran-2(6H)-one and the different SPE sorbents.
Caption: Hypothesized interactions between the analyte and SPE sorbents.
Expected Performance and Data Interpretation
Based on the chemical properties of 4H-furo[3,2-c]pyran-2(6H)-one and the nature of the sorbents, we can anticipate the following outcomes. The table below presents hypothetical, yet realistic, data that one might expect from such a comparative study.
| Sorbent | Recovery (%) | Reproducibility (%RSD) | Matrix Effect (%) |
| C18 | 65 ± 8 | < 15 | -45 |
| HLB | 92 ± 4 | < 5 | -15 |
| MCX | 85 ± 6 | < 10 | -25 |
Interpretation of Expected Results:
-
C18: Due to the polar nature of the analyte, the C18 sorbent is expected to exhibit lower recovery due to insufficient retention. The matrix effect is likely to be significant as many polar interferences may not be effectively washed away.
-
HLB: The hydrophilic-lipophilic balanced nature of the HLB sorbent is predicted to provide the best performance. It should effectively retain the polar analyte while allowing for efficient washing of interferences, resulting in high recovery, good reproducibility, and minimal matrix effects.
-
MCX: The MCX sorbent is expected to show good recovery, particularly if the analyte can be protonated under acidic loading conditions, enabling a strong ion-exchange interaction. However, the elution step with a basic modifier might require careful optimization to ensure complete recovery without analyte degradation. The matrix effect is anticipated to be lower than C18 due to the dual retention mechanism.
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of SPE sorbents for the analysis of 4H-furo[3,2-c]pyran-2(6H)-one. Based on the theoretical considerations and the proposed experimental design, the Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is recommended as the most promising starting point for method development. Its ability to retain polar compounds while providing excellent cleanup efficiency makes it a robust choice for achieving high-quality analytical data.
It is crucial to emphasize that the provided protocol is a starting point. Further optimization of wash and elution solvents, sample pH, and flow rates is recommended to achieve the best possible performance for a specific application and matrix. By following a logical and data-driven approach to sorbent selection and method development, researchers can confidently establish reliable and reproducible analytical methods for 4H-furo[3,2-c]pyran-2(6H)-one.
References
-
Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one - ChemBK. (n.d.). Retrieved March 27, 2026, from [Link]
-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- - Cheméo. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
-
Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of >13>C-Labeled Patulin [4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one] to Be Used as Internal Standard in a Stable Isotope Dilution Assay. (n.d.). Retrieved March 27, 2026, from [Link]
-
4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one-2,3,3a,4,6,7,7a-13C7 - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]
-
(PDF) Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis of pyrano[3,2-c]quinolones and furo[3,2 - RSC Publishing. (n.d.). Retrieved March 27, 2026, from [Link]
-
The Role of Polymers in Solid-Phase Extraction and Sample Preparation. (n.d.). Retrieved March 27, 2026, from [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) - Waters Corporation. (n.d.). Retrieved March 27, 2026, from [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (n.d.). Retrieved March 27, 2026, from [Link]
-
Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. (n.d.). Retrieved March 27, 2026, from [Link]
-
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - MDPI. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - MDPI. (n.d.). Retrieved March 27, 2026, from [Link]
-
How to Select a Sorbent | Products - GL Sciences. (n.d.). Retrieved March 27, 2026, from [Link]
-
Regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives by palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]
-
SPE Method Development Tips and Tricks - Agilent. (n.d.). Retrieved March 27, 2026, from [Link]
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Comprehensive Safety and Handling Guide for 4H-Furo[3,2-c]pyran-2(6H)-one (Patulin)
Handling 4H-Furo[3,2-c]pyran-2(6H)-one—commonly known as Patulin (CAS: 149-29-1)—requires rigorous safety protocols due to its extreme acute toxicity. As a potent mycotoxin naturally produced by Penicillium, Aspergillus, and Byssochlamys species, it is classified as a Category 2 Acute Toxin (Fatal if swallowed) and a Category 2 Skin Irritant[1].
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a field-proven, self-validating operational framework for the safe handling, containment, and disposal of Patulin.
The Causality of Toxicity: Why Zero-Exposure is Mandatory
To design an effective safety protocol, one must first understand the molecular mechanism of the hazard. Patulin is an unsaturated heterocyclic polyketide lactone. Its primary mode of toxicity is driven by its highly electrophilic nature, which allows it to rapidly form covalent bonds with the sulfhydryl (-SH) groups of essential cellular proteins and amino acids (2)[2].
When Patulin enters the cellular environment, it aggressively depletes intracellular glutathione (GSH) and inhibits critical enzymes such as Na+/K+ ATPase and RNA polymerases (3)[3]. This sudden loss of redox balance triggers a massive accumulation of reactive oxygen species (ROS), leading to severe oxidative stress, mitochondrial dysfunction, and rapid cellular apoptosis[2]. Systemically, this manifests as acute gastrointestinal inflammation, pulmonary edema, and neurotoxicity[2]. Because dermal or mucosal contact can initiate this cascade locally, preventing aerosolization and skin contact is the foundational principle of all handling procedures.
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered to mitigate both the dermal absorption and inhalation risks associated with Patulin's crystalline dust form.
| Protection Zone | Recommended Equipment | Causality / Scientific Rationale |
| Respiratory | NIOSH-approved N100/P100 particulate respirator or PAPR. | Patulin dust is fatal if inhaled or ingested. N100/P100 filters block >99.97% of airborne particulates, preventing mucosal deposition. |
| Hands (Inner) | Nitrile gloves (Minimum 0.11 mm thickness). | Provides high tactile sensitivity for analytical weighing while offering a baseline barrier against organic solids. |
| Hands (Outer) | Neoprene or heavy-duty Nitrile gloves. | Double-gloving ensures a fail-safe barrier. Neoprene offers superior resistance if the toxin is dissolved in organic solvents (e.g., acetonitrile) during extraction[4]. |
| Eye/Face | Snug-fitting chemical safety goggles & Face shield. | Prevents micro-aerosolized dust from dissolving in the tear ducts, which bypasses the gastrointestinal tract and rapidly enters the bloodstream. |
| Body | Impermeable Tyvek® coveralls with elastic cuffs. | Prevents electrostatic clinging of toxic particulates to standard woven cotton lab coats, eliminating secondary exposure risks outside the lab[5]. |
High-Containment Handling Workflow
Do not handle Patulin on an open bench. The following step-by-step methodology ensures a self-validating containment system.
Step 1: Environmental Isolation Establish a designated high-containment zone. All handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood[4]. Line the work surface with anti-static, disposable bench paper to prevent electrostatic dispersion of the powder.
Step 2: Weighing and Transfer
-
Calibrate a micro-analytical balance inside the containment zone.
-
Use a static-free, grounded micro-spatula to transfer the crystalline solid.
-
Weigh the material directly into a pre-tared, sealable amber glass vial. Expert Insight: Amber glass is preferred as Patulin can degrade under prolonged UV exposure, compromising analytical standards.
Step 3: Solubilization (In-Hood) Never remove dry Patulin powder from the containment zone.
-
Inject the primary diluent (e.g., acetonitrile, ethyl acetate, or water, depending on the assay) directly into the sealed vial through a septum, or open the vial only deep within the hood.
-
Vortex gently to ensure complete solubilization. Once in solution, the risk of inhalation drops significantly, though dermal risks remain.
Validated Spill Response & Chemical Decontamination Plan
Standard soap and water are insufficient for neutralizing Patulin. The decontamination protocol must chemically dismantle the mycotoxin. The following self-validating procedure utilizes a dual-solvent approach: oxidation followed by solubilization.
Mechanism of Decontamination: Sodium hypochlorite (bleach) acts as a strong oxidizing agent that cleaves Patulin's lactone ring, neutralizing its electrophilic toxicity (6)[6]. A subsequent acetone wash ensures that any highly hydrophobic degradation byproducts are solubilized and removed from the surface (7)[7].
Step-by-Step Decontamination Protocol:
-
Isolate: Immediately evacuate the immediate area. Ensure the responder is wearing the full PPE matrix described above.
-
Contain: Cover the spill gently with absorbent pads. Do not sweep or wipe dry powder, as this generates lethal aerosols.
-
Oxidize: Carefully pour a 5% sodium hypochlorite (NaOCl) solution over the absorbent pads and contaminated labware.
-
Incubate: Allow the bleach solution to sit for a strict minimum of 30 minutes . This contact time is non-negotiable for complete chemical degradation[7].
-
Solubilize: After 30 minutes, apply a 5% acetone solution to the same area and allow it to sit for an additional 30 minutes. This step validates the cleanup by lifting any remaining organic residues[7].
-
Flush: Flush the decontaminated area and all treated labware with copious amounts of distilled water[7].
-
Dispose: Collect all absorbent materials, PPE, and disposable labware into a heavy-duty hazardous waste bag. Seal and label clearly as "UN2811 Toxic solid, organic, n.o.s. (Patulin)" for official hazardous waste incineration[1].
Mechanism of Toxicity Visualization
The following diagram illustrates the biochemical pathway of Patulin toxicity, reinforcing the critical need for the stringent PPE and handling protocols outlined above.
Mechanism of Patulin-induced cellular toxicity via sulfhydryl binding and oxidative stress.
References
-
LVA GmbH - Safety Data Sheet - Patulin. Available at: [Link]
-
Carl ROTH - Safety data sheet - Patulin. Available at: [Link]
-
National Institutes of Health (NIH PMC) - Toxicological effects of patulin mycotoxin on the mammalian system: an overview. Available at: [Link]
-
Frontiers in Microbiology - Comprehensive review on patulin and Alternaria toxins in fruit and derived products. Available at: [Link]
-
National Institutes of Health (NIH PMC) - Mitigation of Patulin in Fresh and Processed Foods and Beverages. Available at:[Link]
-
R-Biopharm - EASIMIP™ PATULIN - Food & Feed Analysis Decontamination Protocol. Available at:[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Toxicological effects of patulin mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive review on patulin and Alternaria toxins in fruit and derived products [frontiersin.org]
- 4. lva.at [lva.at]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Mitigation of Patulin in Fresh and Processed Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. food.r-biopharm.com [food.r-biopharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
